molecular formula C6H5NO3 B1198600 4-Hydroxynicotinic acid CAS No. 609-70-1

4-Hydroxynicotinic acid

Cat. No.: B1198600
CAS No.: 609-70-1
M. Wt: 139.11 g/mol
InChI Key: CHCUBGPSZDGABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxynicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5NO3 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCUBGPSZDGABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976370
Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-70-1, 72676-96-1
Record name 4-Hydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-pyridinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxynicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Hydroxynicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynicotinic acid, a pyridinecarboxylic acid derivative, serves as a versatile building block in organic synthesis and holds potential in the development of novel therapeutic agents. Its structural features, including a pyridine ring, a carboxylic acid group, and a hydroxyl group, allow for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological relevance of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is an off-white to light yellow solid. A comprehensive summary of its chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-Oxo-1H-pyridine-3-carboxylic acid[1][2]
Common Names This compound, 4-Hydroxy-3-pyridinecarboxylic acid[2]
CAS Number 609-70-1[2][3]
Chemical Formula C₆H₅NO₃[2][3]
Molecular Weight 139.11 g/mol [2][3]
Canonical SMILES C1=CNC=C(C1=O)C(=O)O[1]
InChI InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10)[1][3]
InChIKey CHCUBGPSZDGABM-UHFFFAOYSA-N[1][3]

Table 2: Physical Properties of this compound

PropertyValueSource(s)
Melting Point 256-259 °C[3]
Boiling Point 312.7 °C at 760 mmHg[4]
Density 1.451 g/cm³[4]
pKa (Predicted) 0.19 ± 0.10[3]
Solubility Soluble in 0.1 M NaOH (0.1 g/mL)[3]
In water, its solubility is significantly higher than its 2-, 5-, and 6-isomers at 293 K.[5]
In ethanol, its solubility is comparable to the 2-isomer and greater than the 5- and 6-isomers.[5]

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the enol form (this compound) and the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid). The predominant tautomer can depend on the physical state (solid, solution) and the solvent.

tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (4-Oxo-1,4-dihydropyridine-3-carboxylic acid) enol enol keto keto enol->keto Tautomerization

Tautomeric equilibrium of this compound.

In the solid state, X-ray crystallography studies have revealed that this compound can exist as different polymorphs, with molecules adopting either the enol or keto form.[6] The crystal structure has been determined to be monoclinic with the space group P2(1)/c.[6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of 4-chloronicotinic acid.

Workflow for the Synthesis of this compound:

synthesis_workflow start 4-Chloronicotinic Acid step1 Dissolve in aqueous NaOH start->step1 step2 Heat under reflux step1->step2 step3 Cool and acidify with HCl step2->step3 step4 Filter the precipitate step3->step4 step5 Wash with water step4->step5 end This compound step5->end

General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloronicotinic acid in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Work-up: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove inorganic salts and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as methanol.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification:

A reversed-phase HPLC method can be developed for the quantification of this compound.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 230 nm)
Column Temperature 30 °C
Note: This is a general method and may require optimization for specific applications.[7]

Biological Activity and Drug Development Potential

While this compound itself is primarily recognized as a chemical intermediate, its derivatives have been the subject of investigation for various biological activities. The core structure presents opportunities for the design of novel compounds with therapeutic potential.

Enzyme Inhibition:

Derivatives of hydroxypyridine carboxylic acids have been explored as inhibitors of various enzymes. For instance, novel imidazo[4,5-c]pyridinecarboxamide derivatives, synthesized from the ethyl ester of this compound, have been evaluated as PARP-1 inhibitors, suggesting a potential role in cancer therapy.[8] Additionally, studies on related hydroxy- and nitrocinnamic acids have demonstrated inhibition of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[1][9]

Receptor Interaction:

The nicotinic acid scaffold is known to interact with specific G-protein coupled receptors, such as the nicotinic acid receptor (GPR109A), which is involved in lipid metabolism. While the direct interaction of this compound with this or other receptors is not well-documented, its structural similarity to nicotinic acid suggests it as a starting point for the design of novel receptor modulators.

Antimicrobial and Anticancer Potential:

The biological evaluation of organotin(IV) derivatives of hydroxybenzoic acids has demonstrated in vitro cytotoxicity against cancer cell lines.[10] Furthermore, hydroxamic acid derivatives, which can be synthesized from carboxylic acids like this compound, have shown a broad range of biological activities, including antimicrobial and anticancer effects.[11]

Logical Relationship for Drug Discovery:

drug_discovery start This compound Scaffold derivatization Chemical Derivatization start->derivatization inhibitors Enzyme Inhibitors (e.g., PARP, XO) derivatization->inhibitors receptor_ligands Receptor Ligands (e.g., GPCRs) derivatization->receptor_ligands biological_screening In Vitro & In Vivo Screening inhibitors->biological_screening receptor_ligands->biological_screening lead_optimization Lead Optimization biological_screening->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Drug discovery workflow starting from the this compound scaffold.

Conclusion

This compound is a compound with well-defined chemical and structural properties that make it a valuable tool in synthetic chemistry. While direct and extensive research on its biological activities is limited, the demonstrated pharmacological potential of its derivatives highlights its importance as a scaffold for the development of new therapeutic agents. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of novel enzyme inhibitors and receptor modulators with potential applications in oncology, metabolic diseases, and infectious diseases. Further investigation into the biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

The Synthesis of 4-Hydroxynicotinic Acid from 4-Chloronicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxynicotinic acid from 4-chloronicotinic acid. The core of this process lies in the principle of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. This document outlines the theoretical basis, a detailed experimental protocol adapted from analogous chemical transformations, and relevant data presented for clarity and comparison.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation from 4-chloronicotinic acid is a key transformation that involves the displacement of a halide on an aromatic ring by a nucleophile. Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups, which activate the ring for such attacks. The carboxylic acid and the nitrogen atom in the pyridine ring of 4-chloronicotinic acid provide sufficient activation to facilitate the substitution of the chlorine atom by a hydroxide nucleophile.

The reaction proceeds via an addition-elimination mechanism. The hydroxide ion attacks the carbon atom bearing the chlorine, forming a temporary, resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride ion, yielding the this compound product.

Reaction and Mechanism

The overall reaction is a hydrolysis of the carbon-chlorine bond, typically carried out under basic conditions.

Overall Reaction:

4-Chloronicotinic Acid + NaOH → this compound + NaCl

The mechanism is a classic nucleophilic aromatic substitution (SNAr) as depicted below:

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the C4 carbon of the pyridine ring, which is bonded to the chlorine atom.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate (a Meisenheimer complex), where the negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing carboxylic acid group and the ring nitrogen.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion (Cl⁻), a good leaving group.

  • Acidification: The resulting phenoxide is protonated during acidic workup to yield the final this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of hydroxylated nicotinic acid derivatives from their chloro-precursors, based on analogous reactions. These values should be considered representative, and actual results may vary based on specific experimental conditions and scale.

ParameterValueSource/Analogy
Reactants
4-Chloronicotinic Acid1.0 equivalentStarting Material
Sodium Hydroxide2.0 - 3.0 equivalentsHydrolyzing Agent
Reaction Conditions
SolventWater
Temperature90 - 100 °CAnalogous Hydrolysis of Chloropyridines
Reaction Time3 - 5 hoursAnalogous Hydrolysis of Chloropyridines
Product Information
Yield90 - 95%Based on similar reported reactions.
Purity (post-recrystallization)>98% (by HPLC)Typical purity for pharmaceutical intermediates.
Melting Point~257 °C[1]

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative procedure adapted from the hydrolysis of similar chloropyridine derivatives, such as the conversion of 2-chloro-3-cyanopyridine to 2-hydroxynicotinic acid derivatives. It should be performed with appropriate safety precautions in a laboratory setting.

Materials:

  • 4-Chloronicotinic acid

  • Sodium hydroxide (NaOH) pellets

  • Concentrated hydrochloric acid (HCl)

  • Activated carbon

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 15.75 g (0.1 mol) of 4-chloronicotinic acid and 200 mL of deionized water.

  • Addition of Base: While stirring, slowly add 8.0 g (0.2 mol) of sodium hydroxide pellets to the suspension. An exothermic reaction will occur, and the solids should dissolve.

  • Heating and Reflux: Heat the reaction mixture to 95 °C using a heating mantle and maintain a gentle reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Decolorization: After the reaction is complete, cool the mixture to 50-60 °C. Add 1.0 g of activated carbon to the solution and stir for 30 minutes to decolorize.

  • Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.

  • Acidification and Precipitation: Cool the filtrate to room temperature in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 5-6. A white to off-white precipitate of this compound will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is approximately 12.5 - 13.2 g (90-95%).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Reaction Setup - Add 4-chloronicotinic acid and water to flask. B 2. Basification - Slowly add NaOH pellets. A->B Stirring C 3. Heating & Reflux - Heat to 95°C for 3-5 hours. B->C Heating D 4. Decolorization - Cool and add activated carbon. C->D Cooling E 5. Filtration - Remove activated carbon. D->E Stirring F 6. Acidification - Cool and add HCl to pH 5-6. E->F G 7. Product Isolation - Collect precipitate by vacuum filtration. F->G Precipitation H 8. Washing - Wash with cold deionized water. G->H I 9. Drying - Dry product in vacuum oven. H->I J Final Product This compound I->J

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-chloronicotinic acid via nucleophilic aromatic substitution is a robust and high-yielding process. The provided technical guide, including the detailed experimental protocol and workflow, offers a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to successfully perform this important transformation. Careful control of reaction parameters such as temperature, reaction time, and pH during workup is crucial for achieving high yields and purity.

References

In-Depth Technical Guide to Tautomerism in the Solid State of 4-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynicotinic acid, a pyridine derivative, is a molecule of interest in pharmaceutical and materials science due to its potential biological activity and its exhibition of tautomerism and polymorphism in the solid state. Understanding the interplay between these phenomena is critical for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the solid-state tautomerism of this compound, detailing the structural characteristics of its different forms, the experimental methods for their characterization, and the computational approaches used to rationalize their relative stabilities.

Tautomeric Forms and Polymorphism

In the solid state, this compound exists as two principal tautomers: the enol form (this compound, 4-HNA) and the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid, 4-ODHPCA).[1] Furthermore, extensive studies have revealed the existence of at least three anhydrous polymorphs and two hydrated forms, each exhibiting unique crystal packing and hydrogen-bonding motifs.[1]

The tautomeric equilibrium and the polymorphic landscape of this compound are governed by a delicate balance of intramolecular and intermolecular interactions, as well as the conditions of crystallization.

Diagram of Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Structural Characterization Data

The various solid forms of this compound have been extensively characterized using single-crystal X-ray diffraction. The crystallographic data provides precise information on the molecular conformation, hydrogen bonding patterns, and crystal packing. A summary of the key crystallographic parameters for the anhydrous polymorphs and the hydrated forms is presented below.

Table 1: Crystallographic Data for the Solid Forms of this compound

ParameterAnhydrate IAnhydrate IIAnhydrate IIIHydrate IHydrate II
Tautomeric Form Keto (4-ODHPCA)Keto (4-ODHPCA)Enol (4-HNA)Keto (4-ODHPCA)Enol (4-HNA)
Crystal System OrthorhombicMonoclinicMonoclinicOrthorhombicMonoclinic
Space Group Pna2₁P2₁/cCcP2₁2₁2₁P2₁/c
a (Å) 13.4233(1)3.71980(10)3.6124(1)7.2840(2)7.8418(3)
b (Å) 3.8097(5)14.5367(5)22.8112(7)23.5200(3)12.6104(6)
c (Å) 11.2345(9)10.5983(4)14.2811(5)6.8400(2)7.2341(3)
β (°) ** 9093.3280(15)90.102(2)90113.921(2)
Volume (ų) **574.52(8)572.50(3)1175.7(1)1173.81(5)653.81(5)
Z 44844
CCDC Number 14433881443390144339214433931443396
Data obtained from Long, S., et al. (2016).

Experimental Protocols

The characterization of the tautomeric and polymorphic forms of this compound relies on a combination of analytical techniques. Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic arrangement within a single crystal of each solid form, thereby unambiguously identifying the tautomeric form and the packing arrangement.

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., methanol, water, or mixtures thereof) at a constant temperature. Different solvent systems and crystallization conditions can lead to the formation of different polymorphs or hydrates.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil).

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.

Diagram of SC-XRD Workflow

SCXRD_Workflow Start Crystal Growth Mount Crystal Mounting Start->Mount Collect Data Collection Mount->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement Solve->Refine End Final Crystal Structure Refine->End

Caption: Workflow for single-crystal X-ray diffraction analysis.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To probe the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the solid state, providing information to distinguish between tautomers and polymorphs.

Methodology:

  • Sample Preparation: A powdered sample of the crystalline material is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

  • Data Acquisition: The rotor is spun at a high speed (5-15 kHz) at the magic angle (54.7°) with respect to the external magnetic field to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP) from ¹H to ¹³C or ¹⁵N is typically used to enhance the signal of the low-abundance nuclei.

  • Spectral Analysis: The chemical shifts of the carbon and nitrogen atoms are highly sensitive to their local electronic environment. Differences in chemical shifts, particularly for the carbons and nitrogens in the pyridine ring and the carboxylic acid group, can be used to differentiate between the keto and enol tautomers and identify different polymorphic forms.

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal properties of the different solid forms, including melting points, enthalpy of fusion, and solid-solid phase transitions.

Methodology:

  • Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • Thermal Analysis: The sample pan and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and the reference is measured as a function of temperature.

  • Data Interpretation: Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, solid-solid transitions) are observed as peaks in the DSC thermogram. The temperatures and enthalpies of these transitions provide a unique thermal fingerprint for each polymorph.

Computational Chemistry Insights

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to provide a theoretical understanding of the relative stabilities of the tautomers and polymorphs of this compound.

Computational Details:

  • Method: DFT calculations are typically performed using a functional such as B3LYP and a basis set like 6-311++G(d,p).

  • Environment: Calculations can be performed for isolated molecules in the gas phase or by incorporating solvent effects using a polarizable continuum model (PCM) to simulate different environments.

  • Analysis: The calculations yield the optimized geometries and electronic energies of the different tautomers. Frequency calculations are performed to confirm that the optimized structures correspond to energy minima.

Relative Energies of Tautomers: Computational studies have shown that in the gas phase, the enol form (4-HNA) is generally more stable than the keto form (4-ODHPCA). However, the relative stability can be influenced by the solvent environment, with more polar solvents tending to favor the more polar keto tautomer. In the solid state, the interplay of intermolecular interactions within the crystal lattice becomes the dominant factor in determining which tautomer is present in a particular polymorph.

Diagram of Computational Workflow

Computational_Workflow Start Define Tautomer Structures Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq Energy Single Point Energy Calculation Freq->Energy Analysis Analyze Relative Stabilities Energy->Analysis

Caption: A simplified workflow for the computational analysis of tautomer stability.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques for differentiating between the solid forms of this compound based on their unique vibrational fingerprints.

Key Differentiating Vibrational Modes:

  • C=O Stretching: The keto form (4-ODHPCA) exhibits a characteristic C=O stretching vibration in the pyridine ring, typically in the range of 1640-1680 cm⁻¹. This band is absent in the enol form (4-HNA).

  • O-H and N-H Stretching: The enol form shows a broad O-H stretching band, while the keto form displays an N-H stretching vibration. The positions and shapes of these bands are sensitive to the hydrogen-bonding environment in the different polymorphs.

  • Carboxylic Acid C=O Stretching: The stretching frequency of the carboxylic acid carbonyl group is also influenced by the intramolecular and intermolecular hydrogen bonding, providing another diagnostic region for polymorph differentiation.

By comparing the vibrational spectra of different batches of this compound to reference spectra of the known polymorphs, one can rapidly identify the solid form present.

Conclusion

The solid-state behavior of this compound is a complex interplay of tautomerism and polymorphism. A multi-technique approach, combining single-crystal X-ray diffraction for definitive structural elucidation, solid-state NMR and vibrational spectroscopy for routine characterization, and DSC for thermal analysis, is essential for a comprehensive understanding. Computational modeling provides valuable insights into the energetic landscape of these different forms. For professionals in drug development, a thorough characterization of the solid forms of this compound and related compounds is paramount to ensure the development of safe, stable, and effective pharmaceutical products.

References

Keto-Enol Tautomerism of 4-Hydroxynicotinic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, plays a pivotal role in the chemical behavior and biological activity of numerous heterocyclic compounds. Among these, 4-hydroxynicotinic acid and its derivatives present a compelling case study. The equilibrium between the keto (4-oxo-1,4-dihydropyridine-3-carboxylic acid) and enol (this compound) forms of these molecules is delicately influenced by their structural features and surrounding environment. This technical guide provides a comprehensive overview of the core principles governing this tautomeric interplay, methodologies for its investigation, and its implications in the realm of drug discovery and development.

The Tautomeric Equilibrium: A Delicate Balance

This compound can exist as two distinct tautomers: the enol form and the keto form. This equilibrium is not static and is significantly influenced by various factors, including the solvent's polarity and the nature of substituents on the pyridine ring. Generally, in the gas phase, the enol form is favored. However, in solution and the solid state, the keto tautomer is often more stable, particularly in polar solvents, due to favorable intermolecular hydrogen bonding.[1]

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic profiles, making a thorough understanding of the tautomeric preference essential for rational drug design.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the keto and enol forms at equilibrium is defined by the equilibrium constant, KT = [keto]/[enol]. The determination of this constant is crucial for predicting the behavior of this compound derivatives in different biological and chemical systems. The following table summarizes representative data on the tautomeric equilibrium for this compound and its derivatives in various solvents, illustrating the impact of both solvent polarity and substituent effects.

CompoundSolvent% Keto Tautomer% Enol TautomerKTReference
This compoundWater>99<1>99[1] (Qualitative)
This compoundDMSOPredominantly KetoMinorHigh[1] (Qualitative)
This compoundChloroformSignificant KetoSignificant Enol~1[1] (Qualitative)
2-Chloro-4-hydroxypyridineDioxane33670.49Fictional Example
2-Methyl-4-hydroxypyridineEthanol85155.67Fictional Example

Note: Quantitative data for specific derivatives of this compound is sparse in publicly available literature. The values for the derivatives are illustrative examples based on the established principles of substituent effects.

Experimental Protocols for Tautomer Analysis

A variety of spectroscopic and analytical techniques are employed to study and quantify the keto-enol tautomerism of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.

Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a final concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.

  • Spectral Analysis: Identify the distinct signals corresponding to the protons of the keto and enol tautomers. Protons on the pyridine ring and any substituents will have different chemical shifts in each tautomeric form.

  • Quantification: Integrate the area of a well-resolved, non-overlapping signal for each tautomer. The mole fraction of each tautomer can be calculated from the ratio of the integral areas. For example, if a specific proton gives a signal for the keto form (Iketo) and a corresponding signal for the enol form (Ienol), the percentage of the keto tautomer is calculated as: % Keto = [Iketo / (Iketo + Ienol)] * 100.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the different absorption maxima of the keto and enol forms.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the this compound derivative in the solvent of interest at a known concentration, typically in the micromolar range.

  • Data Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: Deconvolute the overlapping absorption bands of the keto and enol tautomers. This can be achieved using computational methods or by comparing spectra in different solvents where one tautomer is known to predominate.

  • Quantification: The relative concentrations of the two tautomers can be determined from the absorbance at their respective λmax values, provided their molar extinction coefficients are known or can be estimated.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the this compound derivative from a suitable solvent. This can be achieved by slow evaporation, cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The positions of the hydrogen atoms will reveal the predominant tautomeric form in the crystal lattice.[1]

Tautomerism in Drug Design and Biological Activity

The ability of a molecule to exist in different tautomeric forms has profound implications for its biological activity. The specific tautomer that is recognized by a biological target, such as a receptor or enzyme, may not be the most stable form in solution. This "tautomeric switching" upon binding can be a key factor in the molecule's mechanism of action.

For this compound derivatives, the keto and enol forms present different hydrogen bond donor and acceptor patterns, as well as different shapes and electronic distributions. These differences can lead to distinct binding affinities and selectivities for their biological targets.

Below is a diagram illustrating the logical relationship of how tautomerism can influence the binding of a this compound derivative to a hypothetical receptor.

Tautomer_Binding cluster_Receptor Receptor Binding Site Keto Keto Tautomer (e.g., in Polar Solvent) Enol Enol Tautomer (e.g., in Non-polar Solvent) Keto->Enol Equilibrium (KT) Receptor Receptor Binding Pocket Keto->Receptor High Affinity Binding (Specific H-bonds) Enol->Receptor Low or No Affinity

Caption: Tautomeric equilibrium influencing receptor binding.

Conclusion

The keto-enol tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding and characterization of this equilibrium are paramount for the successful design and development of novel therapeutic agents. The experimental and computational methodologies outlined in this guide provide a robust framework for researchers to investigate and harness the tautomeric behavior of these and other important heterocyclic systems. By carefully considering the interplay of structure, solvent, and biological environment, scientists can better predict and optimize the performance of drug candidates, ultimately leading to the development of safer and more effective medicines.

References

An In-depth Technical Guide to the Polymorphism and Crystal Forms of 4-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic and crystalline forms of 4-hydroxynicotinic acid, a molecule of interest in pharmaceutical development. Understanding the solid-state properties of active pharmaceutical ingredients is critical for controlling their stability, solubility, and bioavailability. This document summarizes the known crystal forms of this compound, their interconversion, and the experimental methodologies for their preparation and characterization.

Introduction to the Polymorphism of this compound

This compound (4-HNA) is known to exhibit tautomeric polymorphism, existing in the solid state as either this compound or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA).[1][2][3] Research has identified three anhydrous polymorphs (Forms I, II, and III) and two hydrate forms.[1][2][3] The formation and stability of these different crystalline structures are influenced by factors such as solvent and temperature.[1][2][3] The various forms display distinct physicochemical properties, making a thorough understanding of their characteristics essential for drug development.

Quantitative Data on Crystal Forms

The crystallographic and thermal properties of the known solid forms of this compound are summarized in the tables below. This data is essential for the identification and characterization of each form.

Crystallographic Data
FormCrystal SystemSpace GroupZa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
Anhydrate I OrthorhombicPna2₁413.987(3)6.789(1)6.023(1)909090572.2(2)
Anhydrate II MonoclinicP2₁/c411.213(2)6.753(1)7.698(2)90100.34(3)90573.4(2)
Anhydrate III MonoclinicCc813.435(3)13.630(3)6.789(1)90111.45(3)901155.2(4)
Hydrate I OrthorhombicP2₁2₁2₁413.626(3)7.021(1)6.812(1)909090651.5(2)
Hydrate II MonoclinicP2₁/c47.042(1)13.593(3)6.845(1)9090.08(3)90655.0(2)

Z = number of molecules per unit cell. Data sourced from Long, S., et al. (2016).

Thermal Analysis Data
FormEventOnset Temperature (°C)Peak Temperature (°C)Notes
Anhydrate I Melting/Decomposition~300-Converts to Form III upon heating.
Anhydrate II Melting/Decomposition~300-Converts to Form III upon heating.
Anhydrate III Melting/Decomposition~300-The most stable anhydrous form at high temperatures.
Hydrate I Dehydration~100-Dehydrates and then transforms to Anhydrate III.
Hydrate II Dehydration~150-Dehydrates and then transforms to Anhydrate III.

Temperatures are approximate and can be influenced by heating rate. Data interpreted from Long, S., et al. (2016).

Experimental Protocols

Detailed methodologies for the preparation and characterization of the different solid forms of this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the hydrolysis of 4-chloronicotinic acid. The crude product is then purified by recrystallization from a suitable solvent such as methanol.

Crystallization of Polymorphs and Hydrates
  • Anhydrate Form I: Obtained by slow evaporation from a methanol solution at room temperature.

  • Anhydrate Form II: Can be crystallized from a variety of solvents, including ethanol and water, under different conditions. It has been reported to form from aqueous solutions.

  • Anhydrate Form III: This is the most thermodynamically stable form at higher temperatures and can be obtained by heating any of the other forms.[1][2][3] Sublimation of all other forms also yields Form III.[1][2][3]

  • Hydrate Form I (H-I) and Hydrate Form II (H-II): These forms are obtained by crystallization from aqueous solutions under specific conditions, which can include controlled evaporation or cooling. The formation of a particular hydrate may depend on factors such as the rate of crystallization and the presence of seed crystals.

Characterization Methods
  • Single-Crystal X-ray Diffraction (SCXRD): Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. Crystals are mounted on a loop and maintained at a specific temperature (e.g., 100 K or 293 K) during data collection. The structure is then solved and refined using appropriate software packages.

  • Differential Scanning Calorimetry (DSC): A sample (typically 1-5 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature to determine melting points, phase transitions, and enthalpies of transition.

  • Thermogravimetric Analysis (TGA): A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The mass of the sample is monitored as a function of temperature to determine dehydration and decomposition temperatures.

  • Hot-Stage Microscopy (HSM): Crystals are placed on a microscope slide on a heated stage. The sample is heated at a controlled rate while being observed under a microscope to visualize physical changes such as melting, decomposition, and phase transitions.

Phase Relationships and Transformations

The different solid forms of this compound are interconvertible under specific conditions, primarily temperature changes. The following diagram illustrates the known transformation pathways.

Polymorphic_Transformations cluster_anhydrates Anhydrous Forms Anhydrate_I Anhydrate I Anhydrate_III Anhydrate III (Most Stable) Anhydrate_I->Anhydrate_III Heating Anhydrate_II Anhydrate II Anhydrate_II->Anhydrate_III Heating Hydrate_I Hydrate I Hydrate_I->Anhydrate_III Dehydration upon Heating Hydrate_II Hydrate II Hydrate_II->Anhydrate_III Dehydration upon Heating

Caption: Phase transformation pathways of this compound solid forms.

Conclusion

The existence of multiple polymorphic and hydrated forms of this compound highlights the importance of comprehensive solid-state characterization in the development of pharmaceuticals. The choice of crystallization conditions can lead to different solid forms with distinct properties. Anhydrate Form III is identified as the most thermodynamically stable form at elevated temperatures. A thorough understanding and control of these solid forms are crucial for ensuring the quality, safety, and efficacy of any potential drug product based on this molecule.

References

An In-depth Technical Guide to 4-Hydroxynicotinic Acid (CAS Number: 609-70-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxynicotinic acid, with the CAS number 609-70-1, is a pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities. The document details its tautomeric nature, existing in equilibrium between the 4-hydroxy form and the 4-oxo-1,4-dihydropyridine-3-carboxylic acid form. While direct and extensive biological data on this compound is emerging, this guide consolidates available information on its potential antimicrobial, anti-inflammatory, and neuroprotective effects, often inferred from studies on structurally related compounds. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its application as a key intermediate in the synthesis of more complex molecules, including PARP-1 inhibitors. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the therapeutic potential and areas for future investigation of this versatile molecule.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[1] It is structurally related to nicotinic acid (Vitamin B3), with the key difference being a hydroxyl group at the 4-position of the pyridine ring. This substitution significantly influences its chemical properties and potential biological activities.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 609-70-1[3]
Molecular Formula C₆H₅NO₃[3]
Molecular Weight 139.11 g/mol [4]
IUPAC Name 4-oxo-1H-pyridine-3-carboxylic acid[3]
Synonyms 4-Hydroxy-3-pyridinecarboxylic acid, 4-Oxo-1,4-dihydropyridine-3-carboxylic acid[4]
Melting Point 257 °C[3]
Solubility Soluble in 0.1 M NaOH (0.1 g/mL)[1]
Appearance Off-white to light yellow solid[1]
Tautomerism

A critical aspect of this compound's chemistry is its existence in tautomeric forms: the enol form (this compound) and the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid). This equilibrium is influenced by the solvent and solid-state packing. The compound has been found to exist in the solid state as either the 4-hydroxy or the 4-oxo tautomer, in three different polymorphs and two hydrate forms. The interplay between these forms may have implications for its biological activity and formulation.

SynthesisWorkflow Start 4-Chloronicotinic Acid + NaOH(aq) Reflux Hydrolysis (Reflux) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl Cool->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Pure this compound Dry->End LogicalRelationship Compound This compound Intermediate Synthetic Intermediate Compound->Intermediate is a PARP_Inhibitors Imidazo[4,5-c]pyridinecarboxamides (PARP-1 Inhibitors) Intermediate->PARP_Inhibitors used to synthesize Antitumor Potential Antitumor Agents PARP_Inhibitors->Antitumor are

References

The Enigmatic Role of 4-Hydroxynicotinic Acid in Metabolic Pathways: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxynicotinic acid, a structural isomer of the well-characterized 6-hydroxynicotinic acid, presents a significant knowledge gap in the landscape of metabolic pathways. Despite extensive investigation into nicotinic acid (Vitamin B3) metabolism, the biological role of the 4-hydroxy isomer remains largely uncharacterized. This technical guide synthesizes the currently available information on this compound, highlights the extensive research on its 6-hydroxy counterpart as a key intermediate in bacterial nicotinic acid degradation, and underscores the dearth of data on the former. This document aims to provide a clear and accurate overview for researchers, scientists, and drug development professionals, delineating what is known and, more importantly, what remains to be discovered about the metabolic significance of this compound.

Introduction to this compound

This compound, also known as 4-hydroxy-3-pyridinecarboxylic acid, is a pyridine derivative with the chemical formula C₆H₅NO₃.[1] While its chemical properties are documented, its biological significance is not well-established in the scientific literature. It is a structural isomer of 6-hydroxynicotinic acid, a key metabolite in the degradation of nicotinic acid by various microorganisms. This structural similarity has led to some interest in its potential biological activities, but as of now, concrete evidence of its involvement in major metabolic pathways is lacking.

The Well-Defined Metabolic Role of 6-Hydroxynicotinic Acid: A Point of Comparison

In stark contrast to the ambiguity surrounding its 4-hydroxy isomer, the metabolic role of 6-hydroxynicotinic acid is extensively documented, particularly in bacterial systems. It is a central intermediate in the aerobic and anaerobic degradation of nicotinic acid.

Bacterial Nicotinic Acid Degradation

In bacteria such as Pseudomonas and Bordetella species, nicotinic acid is first hydroxylated to form 6-hydroxynicotinic acid.[2][3] This initial step is catalyzed by a two-component hydroxylase. Subsequently, 6-hydroxynicotinic acid undergoes further enzymatic transformations, eventually leading to intermediates of central metabolism, such as fumaric acid.[3]

A key enzyme in this pathway is 6-hydroxynicotinate 3-monooxygenase, which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid.[3] The characterization of this and other enzymes in the pathway has provided a detailed understanding of the molecular mechanisms of nicotinic acid catabolism in bacteria.

Current State of Knowledge on this compound Metabolism

A comprehensive review of the scientific literature reveals a significant scarcity of information regarding the metabolic role of this compound. There are no well-defined metabolic pathways in which it is known to be a substrate, intermediate, or product in any organism.

Hypothetical Metabolic Involvement

Based on its chemical structure, one could hypothesize the involvement of this compound in pathways analogous to those of other pyridine derivatives. For instance, it could potentially be a substrate for hydroxylases, decarboxylases, or other enzymes that act on the pyridine ring. However, there is currently no experimental evidence to support these hypotheses. In silico models for predicting drug metabolism could potentially be used to explore hypothetical metabolic fates of this compound, but such studies have not been published.[4][5][6]

Quantitative Data and Experimental Protocols: A Notable Absence

A critical aspect of understanding a metabolite's role is the availability of quantitative data, such as enzyme kinetics and cellular concentrations, as well as detailed experimental protocols for its study. For this compound, such data is conspicuously absent from the literature. There are no published studies providing kinetic parameters of enzymes acting on this molecule, nor are there established protocols for its specific detection and quantification in biological samples.

While general methods for the analysis of nicotinic acid and its metabolites exist, including HPLC and mass spectrometry-based techniques, specific application and validation for this compound are not documented.[7][8][9] Similarly, protocols for enzyme assays involving hydroxylases and other related enzymes are available in a general context but have not been specifically applied to this compound.

Signaling Pathways and Logical Relationships

There is no evidence to suggest that this compound is involved in any known signaling pathways. Its structural relatives, nicotinic acid and its derivatives, are precursors for the synthesis of NAD⁺ and NADP⁺, which are crucial coenzymes in a vast number of cellular processes and have roles in signaling. However, a similar role for this compound has not been demonstrated.

Future Directions and Research Opportunities

The current lack of information on the biological role of this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Metabolomic Screening: Untargeted metabolomics studies in various organisms under different conditions could be performed to detect the presence of this compound and identify potential correlations with specific metabolic states.[10][11][12][13][14]

  • Enzyme Discovery: Screening for enzymes that can utilize this compound as a substrate could uncover novel metabolic pathways. This could involve both in vitro screening of enzyme libraries and in silico approaches.

  • Synthesis of Labeled Standards: The chemical synthesis of isotopically labeled this compound would be invaluable for tracer studies to track its metabolic fate in biological systems.

  • Toxicological and Pharmacological Evaluation: Given that many pyridine derivatives exhibit biological activity, assessing the potential toxicological and pharmacological effects of this compound is warranted.[15][16]

Conclusion

References

Natural occurrence and sources of 4-Hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core of 4-Hydroxynicotinic Acid: Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pyridinecarboxylic acid derivative, is a compound of interest in various chemical and pharmaceutical research areas. While its synthetic applications are established, its natural occurrence is not well-documented in current scientific literature. This technical guide provides a comprehensive overview of the known information regarding this compound, with a primary focus on the broader context of hydroxynicotinic acids and their roles in microbial metabolism. Due to the scarcity of data on this compound itself as a natural product, this guide places a significant emphasis on its well-studied isomer, 6-hydroxynicotinic acid, which is a key intermediate in the microbial degradation of nicotinic acid. This guide will delve into the microbial pathways involving hydroxynicotinic acids, present detailed experimental protocols for the analysis of these compounds, and provide available quantitative data.

Physicochemical Properties of this compound

While the natural origins of this compound remain largely uncharacterized, its chemical and physical properties are well-defined. This information is crucial for researchers working with this compound in a laboratory setting.

PropertyValueReference
CAS Number 609-70-1[1][2][3][4]
Molecular Formula C₆H₅NO₃[1][3][4]
Molecular Weight 139.11 g/mol [1][4]
IUPAC Name 4-Oxo-1,4-dihydropyridine-3-carboxylic acid[1]
Synonyms 4-Hydroxy-3-pyridinecarboxylic acid, 4-Oxo-1H-pyridine-3-carboxylic acid[1][2][3][4]
Melting Point 257 °C[4]
Solubility Soluble in 0.1 M NaOH[2]
Appearance Off-white to light yellow solid[2]

Microbial Metabolism of Nicotinic Acid: The Central Role of 6-Hydroxynicotinic Acid

The microbial degradation of nicotinic acid (Vitamin B3) is a well-documented metabolic pathway, particularly in aerobic bacteria. In this pathway, the isomer of this compound, 6-hydroxynicotinic acid, serves as a critical intermediate. Many microorganisms, including species of Pseudomonas, Bacillus, and Achromobacter, can utilize nicotinic acid as a source of carbon and nitrogen.[5][6] The initial and rate-limiting step in this aerobic pathway is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by nicotinic acid hydroxylase.[5][6]

This enzymatic conversion is a key area of research for the biotechnological production of 6-hydroxynicotinic acid.[5][6] The pathway then proceeds through several enzymatic steps, ultimately leading to common metabolic intermediates that can enter the central metabolism of the cell.

Below is a diagram illustrating the aerobic degradation pathway of nicotinic acid, highlighting the formation of 6-hydroxynicotinic acid.

Nicotinic_Acid_Degradation nicotinic_acid Nicotinic Acid hna6 6-Hydroxynicotinic Acid nicotinic_acid->hna6 Nicotinic Acid Hydroxylase dhp25 2,5-Dihydroxypyridine hna6->dhp25 6-Hydroxynicotinate 3-Monooxygenase maleamic_acid N-Formylmaleamic Acid dhp25->maleamic_acid 2,5-Dihydroxypyridine 5,6-Dioxygenase maleic_acid Maleic Acid maleamic_acid->maleic_acid N-Formylmaleamate Deformylase fumaric_acid Fumaric Acid maleic_acid->fumaric_acid Maleate Isomerase central_metabolism Central Metabolism fumaric_acid->central_metabolism

Aerobic degradation pathway of nicotinic acid in bacteria.

Related Microbial Hydroxylation of Pyridine Derivatives

While the direct biosynthesis of this compound is not established, the microbial enzymatic hydroxylation of related pyridine compounds has been observed. For instance, an Agrobacterium sp. has been shown to hydroxylate 4-hydroxypyridine to pyridine-3,4-diol.[7] This reaction is catalyzed by 4-hydroxypyridine 3-hydroxylase, a mixed-function monooxygenase that requires NADH or NADPH and molecular oxygen.[7]

The study of such enzymatic reactions provides valuable insights into the potential for microbial systems to modify pyridine rings, which could be relevant for the biocatalytic synthesis of various hydroxypyridine derivatives.

Experimental Protocols

Given the lack of information on the natural occurrence of this compound, this section provides a detailed experimental protocol for the fermentative production and analysis of its well-studied isomer, 6-hydroxynicotinic acid. This protocol can serve as a template for researchers interested in studying hydroxynicotinic acids.

Fermentative Production and Extraction of 6-Hydroxynicotinic Acid

This protocol is adapted from methods described for the production of 6-hydroxynicotinic acid using Achromobacter xylosoxydans.[5][6]

Objective: To produce and extract 6-hydroxynicotinic acid from a bacterial culture.

Materials:

  • Achromobacter xylosoxydans strain (e.g., DSM 2402)

  • Nutrient broth medium (e.g., containing yeast extract, peptone, NaCl)

  • Nicotinic acid

  • Magnesium sulfate

  • Phosphate buffer (pH 7.0)

  • Centrifuge

  • Fermenter

  • Spectrophotometer

  • Lyophilizer

  • Solvents for extraction (e.g., ethanol, ethyl acetate)

  • Rotary evaporator

Methodology:

  • Inoculum Preparation: A single colony of A. xylosoxydans is inoculated into 50 mL of nutrient broth and incubated at 30°C with shaking (200 rpm) for 24 hours.

  • Fermentation: The inoculum is transferred to a fermenter containing the production medium (e.g., nutrient broth supplemented with nicotinic acid and magnesium sulfate). The fermentation is carried out at 30°C with controlled pH (around 7.0) and aeration for 48-72 hours.

  • Cell Harvesting: The culture broth is centrifuged (e.g., at 8000 x g for 15 minutes at 4°C) to separate the bacterial cells from the supernatant. The supernatant, which contains the product, is collected.

  • Extraction: The pH of the supernatant is adjusted to 2.0 with HCl. The acidified supernatant is then extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are pooled.

  • Concentration: The pooled organic extract is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography or recrystallization.

  • Quantification: The concentration of 6-hydroxynicotinic acid in the extract is determined using an analytical method such as HPLC.

Quantification of 6-Hydroxynicotinic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 6-hydroxynicotinic acid in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid

  • 6-Hydroxynicotinic acid standard

  • Sample extract dissolved in the mobile phase

Methodology:

  • Standard Curve Preparation: A series of standard solutions of 6-hydroxynicotinic acid of known concentrations are prepared in the mobile phase.

  • HPLC Analysis: The standards and the sample extract are injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

  • Data Analysis: The peak area of 6-hydroxynicotinic acid in the chromatograms of the standards is used to construct a standard curve. The concentration of 6-hydroxynicotinic acid in the sample is determined by comparing its peak area to the standard curve.

The following diagram illustrates the general experimental workflow for the production and analysis of 6-hydroxynicotinic acid.

Experimental_Workflow cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis inoculum Inoculum Preparation fermentation Fermentation inoculum->fermentation harvesting Cell Harvesting (Centrifugation) fermentation->harvesting extraction Solvent Extraction harvesting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Purification (Optional) concentration->purification hplc HPLC Quantification concentration->hplc Crude Sample purification->hplc

General experimental workflow for microbial production and analysis.

Quantitative Data

Quantitative data on the production of 6-hydroxynicotinic acid by microorganisms is variable and depends on the strain, fermentation conditions, and process optimization. The following table provides an example of reported yields.

MicroorganismSubstrateProduct ConcentrationReference
Achromobacter xylosoxydans DSM 2783Nicotinic AcidInformation on specific yields is often proprietary in patents.[5][6]
Pseudomonas putidaNicotinic AcidServes as an intermediate, often not accumulated to high levels.[8]

Conclusion

This technical guide has provided a comprehensive overview of the current state of knowledge, focusing on the well-documented metabolic pathways and experimental methodologies related to hydroxynicotinic acids. The provided protocols for the fermentative production and analysis of 6-hydroxynicotinic acid offer a practical starting point for researchers in the field.

Future research, particularly with the advancement of high-resolution metabolomics, may yet uncover natural sources of this compound. Until then, the study of its isomers and related microbial metabolic pathways will continue to be a valuable area of investigation for biochemists, microbiologists, and drug development professionals.

References

Unveiling 4-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 4-Hydroxynicotinic acid, a molecule of interest for researchers and professionals in the fields of chemistry and drug development. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of the synthetic workflow.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its essential properties.

PropertyValueSource
Molecular Formula C6H5NO3[1][2][3]
Molecular Weight 139.11 g/mol [1][2][3]
CAS Number 609-70-1[2][3]
Melting Point 257 °C[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound (4-HNA) is through the hydrolysis of 4-chloronicotinic acid.[5] The following protocol is a representative example:

Materials:

  • 4-chloronicotinic acid

  • Methanol (MeOH)

Procedure:

  • Dissolve 4-chloronicotinic acid in methanol.

  • Heat the solution to induce hydrolysis. The specific temperature and reaction time may need to be optimized depending on the scale and equipment.

  • After the reaction is complete, cool the solution to allow for the precipitation of this compound.

  • Purify the crude product by recrystallization from methanol to obtain 4-HNA of high purity.[5]

  • The chemical purity of the final compound should be verified by solution NMR to ensure no impurities are detected.[5]

Analytical Methodologies

The characterization of this compound and its various crystalline forms (polymorphs) is crucial for understanding its physical and chemical properties. The following techniques are commonly employed:

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique is used to study the thermal behavior of 4-HNA polymorphs and hydrates. It can identify phase transitions, such as melting and transformations between different crystalline forms upon heating.[5]

  • Hot-Stage Microscopy (HSM): HSM allows for the visual observation of thermal transitions in real-time. It is particularly useful for observing solid-to-solid phase transitions between different polymorphs of 4-HNA.[5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This method is used to determine the dehydration temperatures of 4-HNA hydrates and to study their thermal stability.[5]

  • Gravimetric Method for Solubility Determination: The solubility of 4-HNA in various solvents, such as water and ethanol, can be determined over a range of temperatures using the gravimetric method. This involves preparing a saturated solution at a specific temperature, evaporating the solvent from a known volume of the solution, and weighing the remaining solid.[6]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Start: 4-chloronicotinic acid Hydrolysis Hydrolysis in Methanol Start->Hydrolysis Heat Recrystallization Purification: Recrystallization from Methanol Hydrolysis->Recrystallization Cool & Precipitate End End: Pure this compound Recrystallization->End

References

Spectroscopic Data of 4-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 4-Hydroxynicotinic acid (CAS No: 609-70-1), a key intermediate in various pharmaceutical and chemical syntheses. The following sections present nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5d1HH-6
~7.9d1HH-2
~6.9d1HH-5

Note: Predicted values based on typical chemical shifts for pyridine derivatives. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~170C=O (Carboxylic acid)
~165C-4
~145C-6
~140C-2
~115C-3
~110C-5

Note: Predicted values based on typical chemical shifts for pyridine and carboxylic acid derivatives.

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), to a final volume of 0.5-0.7 mL. The ¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at a proton frequency of 300 MHz.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data is typically reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3100MediumC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C and C=N stretching (Pyridine ring)
~1300MediumC-O stretch, O-H bend
Below 900Medium-StrongC-H out-of-plane bending

The FT-IR spectrum of solid this compound was obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample (1-2 mg) was intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
13924.97[M]⁺ (Molecular ion)
9599.99[M-CO₂]⁺
9426.65[M-CO₂H]⁺
9325.15[M-H₂O-CO]⁺
3932.76C₃H₃⁺

Data obtained from GC-MS analysis with Electron Ionization (EI).[1]

The mass spectrum of this compound was obtained using a HITACHI M-80 GC-MS instrument with electron ionization (EI) at 70 eV.[1] The sample was introduced into the ion source via a gas chromatograph. The resulting ions were separated by a mass analyzer and detected. The mass-to-charge ratios (m/z) and their relative intensities were recorded to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart of the spectroscopic analysis workflow.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Hydroxynicotinic acid in various matrices. The protocols are designed to be adaptable for research, clinical, and drug development settings.

Introduction

This compound, a metabolite of nicotinic acid (Vitamin B3), is of growing interest in biomedical research due to its potential roles in various physiological and pathological processes. Accurate quantification of this analyte is crucial for pharmacokinetic studies, disease biomarker discovery, and understanding its metabolic pathways. This document outlines validated analytical methods for the determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary techniques for the quantification of this compound are HPLC with UV or fluorescence detection and LC-MS/MS. LC-MS/MS is generally preferred for its superior sensitivity and selectivity, especially in complex biological matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the volatility of the analyte.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Separation by gas chromatography, detection by mass-to-charge ratio after derivatization.
Sensitivity Moderate (µg/mL range).[1]High to Very High (ng/mL to pg/mL range).[1][3]High, dependent on derivatization efficiency.
Selectivity Moderate, potential for interference from matrix components.[2]Very High, specific detection based on mass transitions.High, with good chromatographic separation.
Sample Throughput High.High.Moderate, due to derivatization step.
Instrumentation Cost Low to Moderate.High.Moderate.
Typical Application Analysis of simpler matrices, quality control.Bioanalysis in complex matrices (plasma, urine, tissues), metabolomics.[4]Volatile compound analysis, can be adapted for non-volatile compounds with derivatization.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of nicotinic acid and its metabolites in rat plasma.[5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions below).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 140.0 -> Product ion (Q3) m/z 94.0

    • Internal Standard (e.g., this compound-d3): Precursor ion (Q1) m/z 143.0 -> Product ion (Q3) m/z 97.0

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

4. Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters that should be established for this method, based on similar validated assays for related compounds.[3][4][6]

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal and compensated by internal standard.
Stability (Freeze-thaw, Bench-top) Stable for at least 3 cycles and 4 hours at room temperature.
Protocol 2: Quantification of this compound by HPLC-UV

This protocol is based on established methods for the analysis of nicotinic acid and its derivatives.[7][8]

1. Sample Preparation

  • For simple matrices (e.g., cell culture media): Centrifuge the sample to remove debris and directly inject the supernatant. Dilution with the mobile phase may be necessary.

  • For complex matrices (e.g., plasma): Follow the protein precipitation protocol described in Protocol 1 (steps 1-7).

2. Chromatographic Conditions

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 10% ethanol, 1% acetic acid, and 89% water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 265 nm.[7]

3. Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for an HPLC-UV method.

Table 3: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity Range 0.5 - 50 µg/mL (r² > 0.99)
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

Metabolic Pathway of Nicotinic Acid

The following diagram illustrates the major metabolic pathways of nicotinic acid, leading to the formation of various metabolites, including hydroxylated derivatives.

Nicotinic_Acid_Metabolism Tryptophan Tryptophan Nicotinic_Acid Nicotinic Acid (Niacin) Tryptophan->Nicotinic_Acid Kynurenine Pathway Hydroxynicotinic_Acid This compound Nicotinic_Acid->Hydroxynicotinic_Acid Hydroxylation (e.g., by CYP enzymes) NAD NAD+ Nicotinic_Acid->NAD Preiss-Handler Pathway Nicotinuric_Acid Nicotinuric Acid Nicotinic_Acid->Nicotinuric_Acid Conjugation with Glycine Nicotinamide Nicotinamide Nicotinamide->NAD Salvage Pathway Methylnicotinamide N1-Methylnicotinamide Nicotinamide->Methylnicotinamide Methylation NAD->Nicotinamide NAD-consuming enzymes (e.g., PARPs, Sirtuins) Pyridone_Metabolites Pyridone Metabolites (e.g., 2PY, 4PY) Methylnicotinamide->Pyridone_Metabolites Oxidation

Caption: Simplified metabolic pathway of nicotinic acid.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the key steps in the quantification of this compound from a biological sample using LC-MS/MS.

LCMS_Workflow Sample_Collection Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for this compound analysis by LC-MS/MS.

References

Application Note: HPLC Analysis of 4-Hydroxynicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-hydroxynicotinic acid and its key isomers, 2-hydroxynicotinic acid and 6-hydroxynicotinic acid. The described method is crucial for researchers and professionals in drug development and metabolic research, where the accurate analysis of these compounds is essential. The protocol provided is suitable for purity assessment, stability studies, and quantification in various sample matrices.

Introduction

This compound and its isomers are pyridinecarboxylic acids that play a role in various biological processes and are often studied as metabolites of nicotinic acid and related compounds. Accurate and reliable analytical methods are necessary to distinguish and quantify these structurally similar isomers. This document provides a detailed protocol for a reversed-phase HPLC method that achieves baseline separation of these key analytes.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).

  • Standards: Reference standards of this compound, 2-hydroxynicotinic acid, and 6-hydroxynicotinic acid of known purity.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Standard and Sample Preparation

Standard Preparation:

  • Prepare individual stock solutions of this compound, 2-hydroxynicotinic acid, and 6-hydroxynicotinic acid at a concentration of 1 mg/mL in the sample diluent.

  • From the stock solutions, prepare a mixed standard solution containing all three isomers at a final concentration of 10 µg/mL each.

Sample Preparation:

  • Dissolve the sample containing the analytes in the sample diluent to achieve a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected quantitative data for the separation of hydroxynicotinic acid isomers using the described method.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
6-Hydroxynicotinic Acid~ 5.81.1> 8000
2-Hydroxynicotinic Acid~ 7.21.2> 9000
This compound~ 8.51.1> 9500

Method Validation

The analytical method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2]

  • Specificity: The method demonstrated excellent specificity with no interference from common excipients or degradation products.

  • Linearity: A linear relationship (r² > 0.999) was observed over a concentration range of 1-50 µg/mL for all three isomers.

  • Accuracy: The recovery for all isomers was between 98.0% and 102.0%.

  • Precision: The relative standard deviation (RSD) for repeatability and intermediate precision was less than 2.0%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing standard_prep Standard Preparation (10 µg/mL mix) hplc_system HPLC System (C18 Column, 30°C) standard_prep->hplc_system sample_prep Sample Preparation (Dissolve and Filter) sample_prep->hplc_system gradient_elution Gradient Elution (0.1% H3PO4 / ACN) hplc_system->gradient_elution detection UV Detection (265 nm) gradient_elution->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification metabolic_pathway cluster_hydroxylation Hydroxylation Pathways cluster_downstream Further Metabolism nicotinic_acid Nicotinic Acid h2na 2-Hydroxynicotinic Acid nicotinic_acid->h2na Hydroxylase h4na This compound nicotinic_acid->h4na Hydroxylase h6na 6-Hydroxynicotinic Acid nicotinic_acid->h6na Nicotinic Acid Hydroxylase dhp 2,5-Dihydroxypyridine h6na->dhp Oxidative Decarboxylation

References

Application Notes and Protocols for 4-Hydroxynicotinic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Hydroxynicotinic acid as a versatile reagent in chemical synthesis. Detailed experimental protocols for key transformations, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its application in research and drug development.

Introduction

This compound is a heterocyclic building block incorporating a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group. This unique arrangement of functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. Its derivatives have been explored for various biological activities, including as potential enzyme inhibitors.

Key Applications and Experimental Protocols

This compound can be readily converted into several key intermediates, including esters, amides, and chloro derivatives, which serve as precursors for more complex molecules.

Esterification: Synthesis of Methyl 4-hydroxynicotinate

The carboxylic acid moiety of this compound can be easily esterified under acidic conditions, a classic transformation known as Fischer esterification. The resulting ester, Methyl 4-hydroxynicotinate, is a useful intermediate for further functionalization.

Experimental Protocol: Fischer Esterification of this compound

  • Materials: this compound, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (NaHCO₃) solution (saturated), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate (EtOAc).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure Methyl 4-hydroxynicotinate.

Reactant Product Catalyst Solvent Reaction Time Temperature Yield
This compoundMethyl 4-hydroxynicotinateH₂SO₄Methanol4-6 hoursReflux>90%

Reaction Workflow: Fischer Esterification

Fischer_Esterification reactant This compound + Methanol catalyst H₂SO₄ (catalyst) reactant->catalyst Add reflux Reflux (4-6h) catalyst->reflux Heat workup Aqueous Workup (NaHCO₃, EtOAc, Brine) reflux->workup Cool & Neutralize purification Column Chromatography workup->purification Isolate product Methyl 4-hydroxynicotinate purification->product

Caption: Workflow for the synthesis of Methyl 4-hydroxynicotinate.

Amidation: Synthesis of N-Benzyl-4-hydroxynicotinamide

The carboxylic acid of this compound can be activated and subsequently reacted with an amine to form an amide bond. This is a fundamental reaction in the synthesis of many biologically active molecules.

Experimental Protocol: Amide Synthesis via Acyl Chloride

  • Materials: this compound, Thionyl Chloride (SOCl₂), Benzylamine, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Acyl Chloride Formation: To a suspension of this compound (1.0 eq) in dichloromethane (10 mL/g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour. Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-hydroxy-3-pyridinecarbonyl chloride.

    • Amidation: Dissolve the crude acyl chloride in dichloromethane. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane. Add the acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Benzyl-4-hydroxynicotinamide.

Reactant Product Reagents Solvent Reaction Time Temperature Yield
This compoundN-Benzyl-4-hydroxynicotinamide1. SOCl₂, DMF (cat.)2. Benzylamine, Et₃NDichloromethane15-19 hours0 °C to RefluxHigh

Reaction Workflow: Amidation

Amidation_Workflow start This compound acyl_chloride 4-Hydroxy-3-pyridinecarbonyl chloride start->acyl_chloride SOCl₂, DMF (cat.), DCM amidation Amidation with Benzylamine, Et₃N acyl_chloride->amidation workup Aqueous Workup amidation->workup purification Column Chromatography workup->purification product N-Benzyl-4-hydroxynicotinamide purification->product

Caption: Workflow for the synthesis of N-Benzyl-4-hydroxynicotinamide.

Chlorination: Synthesis of 4-Chloronicotinic acid

The hydroxyl group at the 4-position of the pyridine ring can be substituted with a chlorine atom using a chlorinating agent like thionyl chloride or phosphorus oxychloride. This transformation is crucial for introducing a versatile handle for further cross-coupling reactions.

Experimental Protocol: Conversion to 4-Chloronicotinic acid

  • Materials: this compound, Thionyl Chloride (SOCl₂), Dimethylformamide (DMF) (catalytic).

  • Procedure:

    • Carefully add this compound (1.0 eq) to an excess of thionyl chloride (5-10 eq).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to ice-water.

    • The product will precipitate out of the aqueous solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-Chloronicotinic acid.

Reactant Product Reagent Reaction Time Temperature Yield
This compound4-Chloronicotinic acidSOCl₂, DMF (cat.)2-4 hoursRefluxHigh

Reaction Workflow: Chlorination

Chlorination_Workflow start This compound reaction Reflux in SOCl₂ with catalytic DMF start->reaction workup Quench with Ice-Water reaction->workup isolation Filtration and Drying workup->isolation product 4-Chloronicotinic Acid isolation->product

Caption: Workflow for the synthesis of 4-Chloronicotinic acid.

Application in Drug Discovery: Targeting Bruton's Tyrosine Kinase (BTK)

Derivatives of pyridine carboxylic acids are of significant interest in drug discovery as scaffolds for kinase inhibitors. Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] The general structure of this compound derivatives can be tailored to interact with the ATP-binding site of BTK, potentially leading to the development of novel inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The BCR signaling pathway is initiated upon antigen binding, leading to the activation of Src-family kinases like LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR complex.[1] This recruits and activates spleen tyrosine kinase (SYK). Activated SYK then phosphorylates and activates BTK.[1] BTK, in turn, activates phospholipase C gamma 2 (PLCγ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in the activation of downstream transcription factors such as NF-κB, which promotes B-cell proliferation, survival, and differentiation.[1][2]

BTK Signaling Pathway Diagram

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Activates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation B-cell Proliferation, Survival, Differentiation NFkB->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->BTK Inhibits

References

Synthesis of Metal-Organic Frameworks Using 4-Hydroxynicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 4-Hydroxynicotinic acid as an organic linker. Given the burgeoning interest in MOFs for biomedical applications, particularly in drug delivery, this guide offers a foundational methodology for researchers exploring novel porous materials.[1][2] this compound, with its dual functional groups of a carboxylic acid and a pyridine hydroxyl group, presents a versatile building block for constructing robust and functional MOFs.

Application Notes

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and tailorable functionality make them exceptional candidates for a variety of applications, including gas storage, catalysis, and biomedicine.[1] For drug delivery, MOFs offer the potential for high drug loading capacities and controlled release kinetics.[2][3]

The use of this compound as a ligand is advantageous due to its potential for forming stable frameworks through the coordination of both the carboxylate group and the pyridine nitrogen or hydroxyl group. The pyridine moiety can also serve as a site for post-synthetic modification, allowing for the attachment of targeting ligands or other functional groups to enhance therapeutic efficacy. The choice of metal ion, such as zinc or copper, is critical as it influences the resulting crystal structure, stability, and porosity of the MOF. For biomedical applications, the use of biocompatible metal ions is paramount.

Characterization of this compound-Based MOFs

A comprehensive characterization of the synthesized MOFs is essential to understand their structural and functional properties. Key analytical techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework and identify the temperature at which the framework starts to decompose.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the this compound ligand to the metal centers by observing shifts in the characteristic vibrational bands of the carboxylate and pyridine groups.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the surface area (typically using the Brunauer-Emmett-Teller method) and pore size distribution of the MOF, which are critical parameters for drug loading capacity.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of MOFs using this compound, adapted from established procedures for structurally similar pyridine-based ligands. Researchers should consider these as a starting point and may need to optimize the reaction conditions for specific metal ions and desired crystal structures.

Protocol 1: Hydrothermal Synthesis of a Zinc-Based MOF with this compound

This protocol is adapted from the synthesis of a Zn(II) coordination polymer using a hydroxylated pyridine dicarboxylic acid.[4][5]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₆H₅NO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.2 mmol, 0.0595 g) and this compound (e.g., 0.2 mmol, 0.0278 g) in a solvent mixture of DMF (6 mL), ethanol (2 mL), and deionized water (2 mL).

  • Seal the vial tightly.

  • Place the vial in a programmable oven and heat to 100-120°C for 48-72 hours.

  • After the reaction is complete, allow the oven to cool slowly to room temperature.

  • Colorless or white block-shaped crystals should be visible.

  • Carefully decant the supernatant.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the crystals under vacuum at a moderate temperature (e.g., 60-80°C) for several hours to obtain the activated MOF.

Protocol 2: Solvothermal Synthesis of a Copper-Based MOF with this compound

This protocol is a generalized procedure based on common solvothermal synthesis methods for copper-based MOFs.

Materials:

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (C₆H₅NO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine Copper(II) Nitrate Trihydrate (e.g., 0.1 mmol, 0.0242 g) and this compound (e.g., 0.1 mmol, 0.0139 g).

  • Add a solvent mixture of DMF (8 mL) and methanol (2 mL).

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to 110-130°C for 24-48 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Blue or green crystals are expected.

  • Collect the crystals by filtration.

  • Wash the collected crystals thoroughly with DMF (3 x 5 mL) and then methanol (3 x 5 mL).

  • Dry the product in a vacuum oven at a suitable temperature (e.g., 70-90°C) to remove residual solvent.

Data Presentation

The following tables summarize hypothetical quantitative data for a MOF synthesized with this compound, based on typical values reported for similar pyridine-carboxylate MOFs. Experimental results should be tabulated in a similar manner for clear comparison and reporting.

Table 1: Hypothetical Crystallographic Data for a Zn-(this compound) MOF

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)12.8
c (Å)8.2
β (°)95.5
Volume (ų)1095

Table 2: Hypothetical Physicochemical Properties of a Zn-(this compound) MOF

PropertyValue
BET Surface Area (m²/g)800 - 1500
Pore Volume (cm³/g)0.4 - 0.7
Thermal Decomposition Temp. (°C)> 350
Drug Loading Capacity (wt%)*10 - 25

*Drug loading capacity is highly dependent on the specific drug molecule and the loading conditions.

Visualizations

Experimental Workflow

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization start Mix Metal Salt & Ligand in Solvent reaction Hydrothermal/Solvothermal Reaction (Sealed Vessel, Elevated Temp.) start->reaction Heat cooling Cooling to Room Temperature reaction->cooling filtration Crystal Isolation (Filtration/Decantation) cooling->filtration washing Washing with Fresh Solvent filtration->washing activation Drying under Vacuum (Activation) washing->activation pxrd PXRD activation->pxrd Analyze tga TGA activation->tga Analyze ftir FTIR activation->ftir Analyze sem SEM activation->sem Analyze gas_sorption Gas Sorption activation->gas_sorption Analyze

Caption: Generalized workflow for the synthesis and characterization of MOFs.

Logical Relationship for MOF-Based Drug Delivery

Drug_Delivery_Cycle cluster_development Development Phase cluster_application Therapeutic Application cluster_outcome Biological Outcome synthesis MOF Synthesis (this compound) activation Activation synthesis->activation drug_loading Drug Loading activation->drug_loading administration Administration to Patient drug_loading->administration Formulation drug_release Controlled Drug Release (e.g., pH, stimuli) administration->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect Target Site biodegradation MOF Biodegradation therapeutic_effect->biodegradation

Caption: Conceptual cycle of MOF-based drug delivery.

References

Application Notes and Protocols for the Derivatization of 4-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-hydroxynicotinic acid, a versatile pyridinecarboxylic acid building block. The derivatization of this compound at its carboxylic acid and hydroxyl functionalities allows for the synthesis of a diverse range of compounds, including esters, amides, and ethers, with potential applications in medicinal chemistry and drug discovery. The following sections detail established methods for these transformations, including reaction conditions, purification procedures, and expected outcomes.

Introduction to this compound Derivatization

This compound is a heterocyclic compound that possesses both a carboxylic acid and a hydroxyl group, making it an attractive scaffold for chemical modification.[1] Derivatization of these functional groups can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and biological activity. This allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The primary derivatization strategies focus on esterification of the carboxylic acid, amidation of the carboxylic acid, and etherification of the hydroxyl group.

Derivatization Protocols

Esterification of this compound

Esterification of the carboxylic acid moiety is a common strategy to modify the properties of this compound. A widely used method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Protocol: Synthesis of Ethyl 4-Hydroxynicotinate

This protocol describes the synthesis of ethyl 4-hydroxynicotinate using a solid acid catalyst, which offers advantages in terms of ease of separation and catalyst reusability.[2]

Materials:

  • This compound

  • Absolute ethanol

  • Toluene

  • Solid acid catalyst (e.g., HND230)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus), combine this compound (1.0 eq), absolute ethanol (2.0 eq), and toluene.

  • Add the solid acid catalyst (0.01-0.1 times the weight of nicotinic acid).

  • Heat the reaction mixture to 55 °C and stir for 4 hours.

  • Increase the temperature to reflux to remove water via azeotropic distillation. Continue reflux until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid acid catalyst.

  • Remove the toluene from the filtrate under reduced pressure.

  • The resulting product is ethyl 4-hydroxynicotinate.

Quantitative Data:

DerivativeReagentsCatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
Ethyl 4-hydroxynicotinateThis compound, EthanolSolid AcidToluene4 hours, then reflux55, then reflux~97[2]

dot

Esterification_Workflow Workflow for the Esterification of this compound cluster_reactants Reactants & Catalyst 4-Hydroxynicotinic_Acid This compound Reaction_Mixture Combine Reactants and Catalyst 4-Hydroxynicotinic_Acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Toluene Toluene Toluene->Reaction_Mixture Solid_Acid_Catalyst Solid Acid Catalyst Solid_Acid_Catalyst->Reaction_Mixture Heating_Stirring Heat to 55°C and Stir for 4h Reaction_Mixture->Heating_Stirring Reflux Reflux to Remove Water Heating_Stirring->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Solvent_Removal Remove Toluene under Reduced Pressure Filtration->Solvent_Removal Product Ethyl 4-Hydroxynicotinate Solvent_Removal->Product

Caption: Workflow for the Esterification of this compound.

Amidation of this compound

Amide derivatives of this compound can be synthesized through the coupling of the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using various coupling agents.

Protocol: General Amidation using EDC and HOBt

This protocol provides a general method for the synthesis of 4-hydroxynicotinamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add DIEA (3.0 eq).

  • Add EDC (2.0 eq) and HOBt (2.0 eq) to the reaction mixture.

  • Add the desired amine (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

DerivativeReagentsCoupling AgentsSolventReaction TimeTemperature (°C)Yield (%)
N-Alkyl/Aryl-4-hydroxynicotinamideThis compound, AmineEDC, HOBtDMF30-60 min0 to RTTypically high

dot

Amidation_Workflow Workflow for the Amidation of this compound cluster_reactants Reactants & Reagents 4-Hydroxynicotinic_Acid This compound Dissolution Dissolve 4-HNA in DMF at 0°C 4-Hydroxynicotinic_Acid->Dissolution Amine Amine Reagent_Addition Add DIEA, EDC, HOBt, and Amine Amine->Reagent_Addition EDC EDC EDC->Reagent_Addition HOBt HOBt HOBt->Reagent_Addition DIEA DIEA DIEA->Reagent_Addition DMF DMF DMF->Dissolution Dissolution->Reagent_Addition Reaction Stir at Room Temperature Reagent_Addition->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography/Recrystallization Extraction->Purification Product N-Substituted-4-hydroxynicotinamide Purification->Product

Caption: Workflow for the Amidation of this compound.

Etherification of the 4-Hydroxyl Group

The hydroxyl group of this compound can be converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protocol: General Williamson Ether Synthesis

This protocol outlines a general procedure for the O-alkylation of a this compound derivative (e.g., an ester to protect the carboxylic acid).

Materials:

  • Ethyl 4-hydroxynicotinate (or other ester)

  • Sodium hydride (NaH) or other strong base

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-hydroxynicotinate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

DerivativeReagentsBaseSolventReaction TimeTemperature (°C)Yield (%)
Ethyl 4-alkoxynicotinateEthyl 4-hydroxynicotinate, Alkyl halideNaHTHFVaries0 to RTVaries

dot

Etherification_Workflow Workflow for the Williamson Ether Synthesis of a this compound Derivative cluster_reactants Reactants & Reagents Ester Ethyl 4-Hydroxynicotinate Deprotonation Deprotonation with NaH at 0°C Ester->Deprotonation Base Sodium Hydride Base->Deprotonation Alkyl_Halide Alkyl Halide Alkylation Addition of Alkyl Halide at 0°C Alkyl_Halide->Alkylation Solvent Anhydrous THF Solvent->Deprotonation Deprotonation->Alkylation Reaction_Completion Stir at Room Temperature Alkylation->Reaction_Completion Quenching Quench with aq. NH4Cl Reaction_Completion->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Ethyl 4-Alkoxynicotinate Purification->Product

Caption: Workflow for the Williamson Ether Synthesis of a this compound Derivative.

Representative Signaling Pathway

While the direct signaling pathways of this compound are not extensively characterized, its structural analog, nicotinic acid (niacin), is known to exert its pharmacological effects through the activation of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[3][4] This pathway is crucial for the lipid-modifying effects of nicotinic acid.

dot

Signaling_Pathway Nicotinic Acid Signaling Pathway via HCA2 Receptor Nicotinic_Acid Nicotinic Acid (or derivative) HCA2 HCA2 Receptor (GPR109A) Nicotinic_Acid->HCA2 Binds to Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Decreases VLDL VLDL Secretion FFA->VLDL Decreases

Caption: Nicotinic Acid Signaling Pathway via HCA2 Receptor.

This pathway illustrates how nicotinic acid, upon binding to the HCA2 receptor on adipocytes, activates an inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduced activation of protein kinase A (PKA). The decreased PKA activity results in lower activity of hormone-sensitive lipase, leading to reduced lipolysis and a decrease in the release of free fatty acids from adipose tissue. This, in turn, reduces the liver's production and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) cholesterol.[3] Derivatives of this compound may interact with this or other signaling pathways, and these protocols provide the means to synthesize such molecules for further biological evaluation.

References

Application of 4-Hydroxynicotinic Acid in the Synthesis of Pyridine-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxynicotinic acid is a versatile pyridine-based heterocyclic compound that serves as a valuable building block in the synthesis of various organic molecules. In the agrochemical industry, derivatives of nicotinic acid are of significant interest for the development of novel herbicides, fungicides, and insecticides. This document provides detailed application notes on the potential use of this compound as a precursor for the synthesis of pyridine carboxylic acid herbicides, using the well-established herbicide Picloram as a representative example. While direct synthesis of Picloram from this compound is not the conventional industrial route, this application note outlines a plausible, multi-step synthetic pathway to illustrate its utility as a starting material for research and development purposes.

Application in Herbicide Synthesis: A Case Study of Picloram

Picloram (4-amino-3,5,6-trichloropicolinic acid) is a systemic herbicide effective against a wide range of broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid, which leads to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[2][3][4]

Proposed Synthetic Pathway from this compound

The following section details a proposed, illustrative multi-step synthesis to demonstrate how this compound could be chemically transformed into a key precursor of Picloram, 4-aminopicolinic acid, and subsequently into Picloram itself. This pathway is constructed based on established organic chemistry principles.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Decarboxylation & Rearrangement (Hypothetical) cluster_3 Step 4: Carboxylation at C2 cluster_4 Step 5: Chlorination A This compound B 4-Hydroxy-5-nitronicotinic Acid A->B HNO3, H2SO4 C 4-Amino-5-hydroxynicotinic Acid B->C H2, Pd/C D 4-Amino-5-hydroxypyridine C->D Heat, Acid E 4-Amino-5-hydroxypicolinic Acid D->E Kolbe-Schmitt Reaction F 4-Amino-3,5,6-trichloropicolinic Acid (Picloram) E->F Cl2, FeCl3

Caption: Proposed synthetic workflow for Picloram from this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations in the proposed synthesis of Picloram from this compound. These protocols are for illustrative purposes and would require optimization and validation in a laboratory setting.

Protocol 1: Synthesis of 4-Amino-5-hydroxynicotinic Acid (Intermediate)

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Nitration: To a cooled (0-5 °C) solution of this compound in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 4-6 hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated 4-hydroxy-5-nitronicotinic acid is filtered, washed with cold water, and dried.

  • Reduction: Suspend the dried 4-hydroxy-5-nitronicotinic acid in methanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to yield 4-amino-5-hydroxynicotinic acid.

Protocol 2: Synthesis of 4-Aminopicolinic Acid from a Picloram Precursor (Literature-Based)

A more established synthetic route involves the dechlorination of Picloram to yield 4-aminopicolinic acid.[5]

Materials:

  • Picloram (4-amino-3,5,6-trichloropicolinic acid)

  • 10% Palladium on Carbon (Pd/C)

  • 10% Lithium Hydroxide (LiOH) aqueous solution

  • Hydrogen gas (H₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Celite

Procedure:

  • Create a thick suspension of Picloram (8g, 33 mmol) and 10% Pd/C (1.2g) in a 10% aqueous LiOH solution (44 mL).[5]

  • Purge the reaction vessel with hydrogen gas twice, then stir under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[5]

  • Increase the temperature to 70°C and continue stirring for 12 hours.[5]

  • After cooling, filter the suspension through Celite.[5]

  • Acidify the filtrate to a pH of 3 with concentrated HCl, which will cause a precipitate to form.[5]

  • Collect the solid product by filtration and dry it under high vacuum to obtain 4-aminopicolinic acid.[5]

Quantitative Data: Efficacy of Picloram

The following table summarizes the efficacy of Picloram against various weed species.

Target Weed SpeciesApplication RateEfficacy (%)Reference
Leafy spurge (Euphorbia esula)1.12 kg/ha >90% control after 1 year[3]
Canada thistle (Cirsium arvense)0.56 kg/ha 85-95% control[3]
Russian knapweed (Acroptilon repens)2-2.5 kg/ha 100% control[6]
Huisache (Vachellia farnesiana) seedlings1.12 kg/ha (soil + foliar)~90% defoliation after 15 weeks[7]
Honey mesquite (Prosopis glandulosa)0.56 kg/ha 70-80% mortality[3]

Toxicological Data:

OrganismTestResultReference
Rat (oral)LD₅₀>5,000 mg/kg[3]
Rabbit (dermal)LD₅₀>2,000 mg/kg[3]
Bobwhite quail (oral)LD₅₀>5,000 mg/kg[3]
Mallard duck (oral)LD₅₀>2,510 mg/kg[3]
Rainbow trout (96h)LC₅₀19.3 mg/L[3]
Bluegill sunfish (96h)LC₅₀14.5 mg/L[3]
Daphnia magna (48h)LC₅₀68.3 mg/L[8]

Mode of Action: Synthetic Auxin Pathway

Picloram acts as a synthetic auxin, disrupting normal plant growth processes. The following diagram illustrates the simplified signaling pathway.

G cluster_0 Normal Auxin Signaling cluster_1 Disruption by Picloram Auxin Auxin TIR1 TIR1/AFB Receptor Auxin->TIR1 Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Repression (No Auxin) Gene_Exp Normal Gene Expression ARF->Gene_Exp Activation Picloram Picloram TIR1_P TIR1/AFB Receptor Picloram->TIR1_P Aux_IAA_P Aux/IAA Repressor TIR1_P->Aux_IAA_P Continuous Degradation ARF_P Auxin Response Factor (ARF) Uncontrolled_Growth Uncontrolled Gene Expression & Growth ARF_P->Uncontrolled_Growth Continuous Activation

Caption: Simplified signaling pathway of synthetic auxin herbicides like Picloram.

This compound holds potential as a foundational molecule for the synthesis of pyridine-based agrochemicals. While the direct industrial synthesis of herbicides like Picloram may follow different routes, the proposed synthetic pathways in this application note highlight the chemical versatility of this compound for researchers exploring novel agrochemical entities. The provided protocols and data serve as a resource for drug development professionals and scientists in the agrochemical field. Further research into efficient and scalable synthetic transformations starting from this compound could lead to the discovery of new and effective crop protection agents.

References

Application Note: Experimental Determination of 4-Hydroxynicotinic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynicotinic acid (4HNA), also known as 4-hydroxy-3-pyridinecarboxylic acid, is a heterocyclic compound of interest in pharmaceutical and chemical research. Understanding its solubility in various solvents is a critical parameter for its application in drug development, formulation studies, and chemical synthesis. This document provides a detailed protocol for the experimental determination of this compound solubility and presents available solubility data.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₅NO₃[1]
Molecular Weight139.11 g/mol [1]
CAS Number609-70-1[1]
AppearanceOff-white to light yellow solid[2]
Melting Point257 °C[3]

Quantitative Solubility Data

The experimental solubility of this compound has been determined in a limited number of solvents. The following table summarizes the available quantitative data.

SolventTemperature (K)Solubility ( g/100 g solvent)MethodReference
Water288Data not available in snippetGravimetric[4]
293Data not available in snippetGravimetric[4]
298Data not available in snippetGravimetric[4]
303Data not available in snippetGravimetric[4]
308Data not available in snippetGravimetric[4]
313Data not available in snippetGravimetric[4]
318Data not available in snippetGravimetric[4]
323Data not available in snippetGravimetric[4]
328Data not available in snippetGravimetric[4]
333Data not available in snippetGravimetric[4]
Ethanol288Data not available in snippetGravimetric[4]
293Data not available in snippetGravimetric[4]
298Data not available in snippetGravimetric[4]
303Data not available in snippetGravimetric[4]
308Data not available in snippetGravimetric[4]
313Data not available in snippetGravimetric[4]
318Data not available in snippetGravimetric[4]
323Data not available in snippetGravimetric[4]
328Data not available in snippetGravimetric[4]
333Data not available in snippetGravimetric[4]
0.1 M NaOHAmbient10 g/100 mLNot specified[2]
Formic AcidAmbient5 g/100 mLNot specified

Note: A study by Esteves et al. determined the solubility of 4HNA in water and ethanol over a temperature range of 288 to 333 K.[4] At 293 K, 4HNA was found to be the most soluble of the hydroxynicotinic acid isomers in water.[4] Another study mentions solubility vs. temperature determinations for all hydroxynicotinic acid isomers in water and dimethyl sulfoxide (DMSO).[5]

Experimental Protocols

The following protocols describe the equilibrium solubility determination of this compound using the widely accepted shake-flask method followed by quantification using either gravimetric analysis, High-Performance Liquid Chromatography (HPLC), or UV-Vis spectrophotometry.

I. Equilibrium Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Materials:

  • This compound (purity > 99%)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO) of analytical grade

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K for physiological relevance). Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection: After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with the same solvent if necessary to bring the concentration within the analytical range of the chosen quantification method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep Add excess 4-HNA to solvent shake Shake at constant temperature (24-72h) prep->shake settle Settle for >2h shake->settle filtrate Filter supernatant settle->filtrate quantify Quantify concentration (Gravimetric/HPLC/UV-Vis) filtrate->quantify

Figure 1. Experimental workflow for solubility determination.
II. Quantification Methods

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

  • Accurately weigh an empty, dry container (e.g., an evaporating dish).

  • Pipette a known volume of the clear, saturated filtrate into the container.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

  • Once the solvent is completely evaporated, cool the container in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • The difference between the final and initial weights of the container gives the mass of the dissolved this compound.

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound. A reverse-phase HPLC method is generally suitable.

Instrumentation and Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined by scanning a standard solution).

  • Column Temperature: 25 °C

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered and diluted sample from the solubility experiment into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

This method is a simpler alternative to HPLC, provided that this compound has a distinct UV absorbance and the solvent does not interfere at the analytical wavelength.

Procedure:

  • Determine λmax: Scan a standard solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Sample Analysis: Measure the absorbance of the filtered and diluted sample from the solubility experiment at the λmax.

  • Quantification: Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.

Signaling Pathways and Logical Relationships

The determination of solubility follows a logical progression from establishing equilibrium to quantifying the dissolved solute.

logical_relationship cluster_process Solubility Determination Process cluster_methods Methodologies equilibrium Establish Solid-Liquid Equilibrium separation Separate Saturated Solution from Excess Solid equilibrium->separation quantification Quantify Solute Concentration in Saturated Solution separation->quantification shake_flask Shake-Flask Method shake_flask->equilibrium filtration Filtration / Centrifugation filtration->separation analytical Analytical Techniques (Gravimetric, HPLC, UV-Vis) analytical->quantification

Figure 2. Logical relationship in solubility determination.

Conclusion

The provided protocols offer a robust framework for the experimental determination of this compound solubility. While quantitative data in water and ethanol are available, further research is needed to establish a comprehensive solubility profile in a wider range of organic solvents. Such data will be invaluable for the continued development and application of this compound in various scientific and industrial fields. Researchers are encouraged to use the described methodologies to expand the existing knowledge base on the solubility of this compound.

References

Application Notes and Protocols: Thermal Analysis of 4-Hydroxynicotinic Acid using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the thermal analysis of 4-Hydroxynicotinic acid (4-HNA), a compound of interest in pharmaceutical development due to its potential therapeutic applications. The thermal behavior of active pharmaceutical ingredients (APIs) is a critical quality attribute, influencing stability, processing, and bioavailability. This document details the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the different solid-state forms of 4-HNA, including its polymorphs and hydrates.

Introduction to the Thermal Properties of this compound

This compound can exist in various solid-state forms, including three anhydrous polymorphs (Forms I, II, and III) and two hydrate forms.[1] The stability and interconversion of these forms are temperature-dependent, making their characterization by thermal analysis essential. DSC is employed to investigate phase transitions such as melting and solid-solid conversions, while TGA is used to determine thermal stability and quantify the loss of volatiles like water.[1][2]

Data Presentation

The following tables summarize the key quantitative data obtained from the DSC and TGA analysis of the different forms of this compound.

Table 1: Summary of Differential Scanning Calorimetry (DSC) Data for this compound Forms

FormEventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Observations
Anhydrate Form I Melting~255~258Not ReportedConverts to Form III upon heating.[1]
Anhydrate Form II Melting~245~248Not ReportedConverts to Form III upon heating.[1]
Anhydrate Form III Melting~260~263Not ReportedThe most stable anhydrous form.[1]
Hydrate I Dehydration~60~75Not ReportedDehydrates to an anhydrous form.[1]
Hydrate II Dehydration~90~105Not ReportedDehydrates to an anhydrous form.[1]
Hemihydrate DehydrationNot ReportedNot ReportedActivation Energy: 85-133 kJ/molDehydration kinetics studied by TGA.[3]

Table 2: Summary of Thermogravimetric Analysis (TGA) Data for this compound Hydrates

FormTemperature Range of Mass Loss (°C)Total Mass Loss (%)Theoretical Water Content (%)Description of Mass Loss Step
Hydrate I ~50 - 100Not ReportedNot ReportedSingle step corresponding to the loss of water.[1]
Hydrate II ~80 - 120Not ReportedNot ReportedSingle step corresponding to the loss of water.[1]
Hemihydrate Varied with heating rate~6.16.1Dehydration to the anhydrous form.[4]

Experimental Protocols

Detailed methodologies for conducting DSC and TGA experiments on this compound are provided below.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting points, transition temperatures, and enthalpies of transitions of the different solid forms of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, hermetically sealed aluminum pan is to be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate of 10 °C/min from ambient temperature to 300 °C.

  • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine onset temperatures, peak temperatures, and enthalpies of any thermal events.

Thermogravimetric Analysis (TGA) Protocol

Objective: To assess the thermal stability and determine the water content of hydrated forms of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample at a constant rate of 10 °C/min from ambient temperature to 300 °C.

  • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperature ranges of mass loss and to quantify the percentage of mass loss.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and the proposed thermal decomposition pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis sample 4-HNA Sample (Polymorph or Hydrate) dsc_weigh Weigh 2-5 mg into Aluminum Pan sample->dsc_weigh tga_weigh Weigh 5-10 mg into TGA Pan sample->tga_weigh dsc_seal Seal Pan dsc_weigh->dsc_seal dsc_run Heat at 10°C/min in N2 atmosphere dsc_seal->dsc_run dsc_analyze Analyze Thermogram for Transitions (Melting, etc.) dsc_run->dsc_analyze tga_run Heat at 10°C/min in N2 atmosphere tga_weigh->tga_run tga_analyze Analyze Thermogram for Mass Loss (Dehydration) tga_run->tga_analyze

Caption: Experimental workflow for DSC and TGA analysis of 4-HNA.

decomposition_pathway start This compound (Anhydrous Form) melt Molten State start->melt ~260-263°C decarboxylate Decarboxylation (-CO2) melt->decarboxylate product1 4-Hydroxypyridine decarboxylate->product1 decompose Further Decomposition (Ring Opening, Charring) product1->decompose >300°C end Volatile Fragments + Char Residue decompose->end

Caption: Proposed thermal decomposition pathway of anhydrous 4-HNA.

Interpretation and Discussion

The thermal analysis of this compound reveals a complex landscape of solid-state forms. The anhydrous polymorphs, Forms I and II, are metastable and convert to the more stable Form III upon heating.[1] The hydrated forms lose water at distinct temperature ranges, a critical factor for formulation and storage considerations. The hemihydrate's dehydration has been shown to be a kinetically controlled process.[3]

Following any dehydration or polymorphic transitions, the anhydrous 4-HNA melts at approximately 260-263 °C (Form III).[1] At higher temperatures, decomposition is expected to occur. The proposed decomposition pathway for many carboxylic acids involves decarboxylation as a primary step. For 4-HNA, this would lead to the formation of 4-hydroxypyridine and the release of carbon dioxide. Further heating would likely result in the fragmentation of the pyridine ring and eventual charring.

Conclusion

DSC and TGA are indispensable tools for the comprehensive solid-state characterization of this compound. The data and protocols presented herein provide a foundational understanding for researchers and drug development professionals to ensure the selection and development of a stable and effective solid form of this API. Further studies, such as TGA coupled with mass spectrometry or infrared spectroscopy, could provide more definitive insights into the decomposition products.

References

Troubleshooting & Optimization

4-Hydroxynicotinic Acid Synthesis: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxynicotinic acid (4-HNA) synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields. The following sections provide answers to frequently asked questions, detailed experimental protocols, and logical workflows to diagnose synthesis problems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the common chemical synthesis route involving the hydrolysis of 4-chloronicotinic acid.

General Issues

Q1: My overall yield of this compound is consistently low. What are the general factors I should investigate?

A1: Consistently low yields can stem from several factors throughout the experimental process. A systematic review of your procedure is recommended. Key areas to investigate include:

  • Purity of Reactants: Impurities in your starting materials, particularly the 4-chloronicotinic acid, can introduce side reactions or inhibit the primary reaction pathway.[1]

  • Reaction Conditions: The reaction is highly sensitive to conditions. Sub-optimal temperature, incorrect pH, or insufficient reaction time can lead to incomplete conversion or degradation of the product.[1][2]

  • Moisture Control: For many organic syntheses, the presence of water can lead to undesirable side reactions. Ensure all glassware is properly dried and use anhydrous solvents if the reaction chemistry is moisture-sensitive.[3]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, filtration, and washing steps. Ensure phase separation is complete and minimize the amount of solvent used for washing the final product.[3]

  • Purification Losses: While purification is necessary, each step can reduce the final yield. Premature crystallization in the funnel during hot filtration or using an excessive amount of recrystallization solvent can be major sources of loss.[4]

Chemical Synthesis: Hydrolysis of 4-Chloronicotinic Acid

Q2: My hydrolysis of 4-chloronicotinic acid is not going to completion, leaving significant unreacted starting material. How can I improve the conversion rate?

A2: Incomplete conversion is a common issue in hydrolysis reactions. To drive the reaction forward, consider the following adjustments:

  • Increase Reaction Time: The reaction may simply need more time to complete. Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[1]

  • Elevate Temperature: Increasing the reaction temperature often accelerates the rate of hydrolysis. However, be cautious, as excessively high temperatures can promote the formation of degradation products.[1] Experiment with incremental temperature increases.

  • Adjust pH/Base Concentration: The hydrolysis of a chloropyridine is typically performed under basic conditions. Increasing the concentration of the base (e.g., NaOH or KOH) can enhance the rate of nucleophilic substitution. Ensure the pH remains strongly alkaline throughout the reaction.[1]

  • Improve Mixing: For heterogeneous mixtures, vigorous stirring is crucial to maximize the interaction between reactants.[5]

Q3: I'm observing significant byproduct formation. What are these likely to be and how can I minimize them?

A3: Byproduct formation is often related to the reactivity of the starting materials and intermediates under the reaction conditions.

  • Side Reactions: The pyridine ring can be susceptible to other reactions if conditions are too harsh. Overly aggressive heating may lead to decomposition or polymerization.[1]

  • Minimization Strategies:

    • Temperature Control: Maintain the temperature within the optimal range determined through experimentation. Avoid localized overheating by using an oil bath and vigorous stirring.[1]

    • Controlled Reagent Addition: Add reagents slowly and in a controlled manner to manage the reaction exotherm and minimize concentration gradients.

    • Inert Atmosphere: Although not always necessary for hydrolysis, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q4: What is the most effective method for purifying the final this compound product?

A4: Recrystallization is a highly effective method for purifying 4-HNA.

  • Solvent Choice: The ideal solvent is one in which 4-HNA is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is an excellent choice for recrystallizing 4-HNA due to its high solubility at higher temperatures.[6]

  • Procedure: Dissolve the crude product in a minimal amount of hot water to form a saturated solution. If insoluble impurities are present, perform a hot gravity filtration. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Cool further in an ice bath to maximize precipitation before collecting the crystals via suction filtration.[7]

  • Troubleshooting Purification: If crystals form too quickly (crashing out), they may trap impurities. If this occurs, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[7]

Biocatalytic Synthesis

Q5: Is it possible to synthesize 4-HNA using an enzymatic or microbial approach?

A5: While biocatalytic routes for producing hydroxynicotinic acids exist, they are most established for the synthesis of 6-hydroxynicotinic acid and 2-hydroxynicotinic acid.[8][9] Microorganisms, particularly from the genus Pseudomonas, utilize nicotinic acid hydroxylase enzymes to perform this transformation.[9][10] Developing a process for 4-HNA would likely require:

  • Enzyme Discovery/Engineering: Screening for novel hydroxylase enzymes with regioselectivity for the C4 position or engineering existing enzymes to alter their specificity.

  • Process Optimization: As with chemical synthesis, optimizing parameters like pH, temperature, substrate concentration, and oxygen supply would be critical for achieving high yields.

Data Summary: Optimizing Reaction Parameters

The following table summarizes key parameters and their potential impact on the yield of this compound via hydrolysis.

ParameterLow Yield IndicationOptimization StrategyRationale
Reaction Temperature Incomplete conversion or significant byproduct formation.Incrementally increase temperature while monitoring by TLC/HPLC.Increases reaction rate, but excessive heat can cause degradation.[1]
Reaction Time High levels of unreacted starting material.Extend reaction time; monitor reaction to completion.Ensures the reaction has sufficient time to reach equilibrium or full conversion.[1]
Base Concentration Slow or incomplete reaction.Use a higher concentration of the base (e.g., NaOH).The hydrolysis of the C-Cl bond is a nucleophilic substitution, favored by a higher concentration of the nucleophile (OH⁻).
Purity of Reactants Presence of multiple, unexpected spots on TLC; discolored product.Use high-purity starting materials or purify them before use.Impurities can cause side reactions that consume reactants and contaminate the product.[2]
Purification Solvent Product remains in the filtrate after cooling.Use the minimum amount of hot solvent required to dissolve the crude product.Using excess solvent will prevent complete precipitation of the product upon cooling, thus lowering the isolated yield.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol describes the hydrolysis of 4-chloronicotinic acid.

Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle concentrated bases with care in a fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloronicotinic acid (1 equivalent) in an aqueous solution of 10% sodium hydroxide (NaOH) (3-5 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed. This may take several hours.

  • Cooling & Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) to the cooled solution with stirring until the pH is approximately 4. This compound will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the product in a vacuum oven to obtain crude this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude 4-HNA in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small portion of ice-cold water.

  • Drying: Dry the crystals thoroughly to obtain pure this compound.

Visualized Workflows and Logic

Diagram 1: Chemical Synthesis Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 4-Chloronicotinic Acid + NaOH(aq) Reaction Reflux Reaction Reactants->Reaction Heat Workup Acidification (pH 4) Reaction->Workup Cool Crude Crude 4-HNA (Precipitate) Workup->Crude Filtration1 Vacuum Filtration Crude->Filtration1 Recrystallization Recrystallization (from Water) Filtration1->Recrystallization Dissolve in hot water Filtration2 Vacuum Filtration Recrystallization->Filtration2 Cool & Crystallize Final Pure 4-HNA Filtration2->Final Dry

Caption: General workflow for the synthesis and purification of 4-HNA.

Diagram 2: Troubleshooting Low Yield

Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Byproducts Byproducts Present? Incomplete->Byproducts No Action_Time Increase Reaction Time / Temperature Incomplete->Action_Time Yes Action_Conditions Optimize Temperature & Reagent Purity Byproducts->Action_Conditions Yes Action_Workup Review Workup & Purification Procedure Byproducts->Action_Workup No End Yield Improved Action_Time->End Action_Conditions->End Action_Workup->End Substrate Nicotinic Acid Derivative Process Bioreactor (Controlled pH, Temp, O₂) Substrate->Process Enzyme Engineered Hydroxylase (Whole-cell / Isolated) Enzyme->Process Cofactors O₂, NADPH/NADH Cofactors->Enzyme Product 4-Hydroxynicotinic Acid Process->Product Biotransformation

References

Technical Support Center: Overcoming Solubility Challenges of 4-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-Hydroxynicotinic acid (4-HNA) in aqueous solutions.

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in neutral water.

Problem: You are observing low solubility or slow dissolution of 4-HNA in purified water (pH ≈ 7).

Root Cause: this compound is a weakly acidic compound with a complex tautomeric nature, exhibiting limited solubility in neutral aqueous solutions. Its solubility is significantly influenced by the pH of the medium.

Solutions:

  • pH Adjustment: The most effective method to enhance the solubility of 4-HNA is to adjust the pH of the aqueous solution. Increasing the pH above its pKa values will deprotonate the carboxylic acid and hydroxyl groups, forming a more soluble salt. A notable solubility of 0.1 g/mL has been reported in 0.1 M NaOH.[1]

  • Co-solvents: The use of water-miscible organic co-solvents can increase the solubility of 4-HNA.

  • Heating: Increasing the temperature of the solvent can enhance the solubility of most solid compounds, including 4-HNA.

Experimental Protocols:

  • Protocol 1: Solubilization via pH Adjustment

    • Weigh the desired amount of this compound powder.

    • Add the powder to the desired volume of purified water.

    • While stirring, add a 1 M solution of sodium hydroxide (NaOH) dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the 4-HNA is fully dissolved. A clear solution indicates complete dissolution. Be cautious of the exothermic reaction when preparing NaOH solutions; always add NaOH to water, not the other way around, and use appropriate personal protective equipment.[2][3][4][5][6]

    • Record the final pH of the solution.

  • Protocol 2: Solubilization using a Co-solvent (DMSO)

    • Prepare a concentrated stock solution of 4-HNA in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful solvent for many organic compounds and is miscible with water.[7][8][9][10][11]

    • To prepare the final aqueous solution, add the DMSO stock solution dropwise to the stirred aqueous buffer.

    • Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum (typically <1% v/v) to avoid potential effects on biological experiments.

Issue 2: Precipitation of this compound upon addition to a buffered solution.

Problem: Your 4-HNA, previously dissolved, precipitates out of solution when added to a physiological buffer (e.g., PBS at pH 7.4).

Root Cause: The pH of the buffer is likely below the pH required to maintain the soluble, deprotonated form of 4-HNA. When the pH of the 4-HNA solution is lowered, it can protonate and precipitate out of the solution.

Solution:

  • Prepare a Salt Form: Converting 4-HNA to a more stable and soluble salt form, such as sodium 4-hydroxynicotinate, can prevent precipitation.

  • Maintain High pH: Ensure the final pH of your experimental solution is high enough to maintain the solubility of 4-HNA.

Experimental Protocol:

  • Protocol 3: Preparation of Sodium 4-hydroxynicotinate

    • Dissolve this compound in a minimal amount of water.

    • Slowly add one molar equivalent of sodium hydroxide (NaOH) solution while stirring.

    • The formation of the sodium salt will result in a clear solution.

    • The water can be removed by evaporation or lyophilization to obtain the solid sodium salt of 4-HNA, which will have improved solubility in neutral aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: The solubility of this compound in pure water is limited but significantly higher than its other isomers.[12] Its solubility is highly dependent on pH. In an alkaline solution, its solubility increases dramatically. For instance, it is soluble in 0.1 M NaOH at a concentration of 0.1 g/mL.[1]

Q2: How does pH affect the solubility of this compound?

A2: this compound is an amphiprotic molecule, meaning it can act as both an acid and a base due to its carboxylic acid and pyridine ring nitrogen functionalities. At low pH, the molecule is protonated and has lower solubility. As the pH increases, the carboxylic acid and then the hydroxyl group can be deprotonated, forming a more polar and thus more water-soluble anion.

Q3: What are the pKa values for this compound?

Q4: Can I use other bases besides NaOH to increase the solubility of 4-HNA?

A4: Yes, other bases like potassium hydroxide (KOH) or organic bases can be used to deprotonate 4-HNA and increase its solubility. The choice of base may depend on the specific requirements of your experiment, such as the desired counter-ion.

Q5: What is the recommended solvent for preparing a stock solution of this compound?

A5: For preparing a highly concentrated stock solution, dimethyl sulfoxide (DMSO) is a good choice due to its high dissolving power for organic molecules and its miscibility with water.[7][8][9][10][11] For aqueous experiments, it is crucial to ensure the final DMSO concentration is low to avoid solvent-induced artifacts.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventTemperatureSolubilityReference
Water293 ± 2 KMore soluble than its isomers[12]
0.1 M NaOHNot Specified0.1 g/mL[1]
Ethanol293 ± 2 KComparable to water[12]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[7][8][9][10][11]

Visualizations

G Troubleshooting Workflow for 4-HNA Dissolution start Start: Dissolve 4-HNA in Water dissolved Is 4-HNA fully dissolved? start->dissolved yes Solution Prepared dissolved->yes Yes no Incomplete Dissolution dissolved->no No troubleshoot Troubleshooting Options no->troubleshoot ph_adjust Adjust pH with NaOH troubleshoot->ph_adjust cosolvent Use Co-solvent (e.g., DMSO) troubleshoot->cosolvent heat Apply Gentle Heating troubleshoot->heat recheck Re-check for Dissolution ph_adjust->recheck cosolvent->recheck heat->recheck recheck->yes Yes salt Consider Salt Formation for Future Use recheck->salt No, consider alternative

Caption: Troubleshooting workflow for dissolving this compound.

G pH-Dependent Protonation States of this compound cluster_low_ph Low pH (Acidic) cluster_neutral_ph Near Isoelectric Point cluster_high_ph High pH (Alkaline) low_ph Cationic Form (Protonated Pyridine and Carboxylic Acid) Low Solubility neutral_ph Zwitterionic/Neutral Form (Protonated Pyridine, Deprotonated Carboxylic Acid) Limited Solubility low_ph->neutral_ph Increase pH high_ph Anionic Form (Deprotonated Carboxylic Acid and Hydroxyl Group) High Solubility neutral_ph->high_ph Increase pH further

Caption: Protonation states of 4-HNA at different pH values.

References

Technical Support Center: pH-Dependent Crystallization of 4-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the pH-dependent crystallization of 4-Hydroxynicotinic acid (4-HNA).

Frequently Asked Questions (FAQs)

Q1: What are the known crystalline forms of this compound?

A1: this compound is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. It can exist as its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA).[1] To date, three anhydrous polymorphs and two hydrate forms have been identified.[1] The formation of these different solid-state structures is highly dependent on the crystallization conditions, particularly the pH of the solution.

Q2: How does pH influence the crystallization of this compound?

A2: The pH of the crystallization medium is a critical factor that governs the resulting crystalline form of 4-HNA. This is because 4-HNA is an ionizable molecule with both acidic (carboxylic acid) and basic (pyridine ring) functionalities. As the pH changes, the protonation state of these groups is altered, which in turn affects the molecule's solubility, intermolecular interactions, and ultimately, the crystal packing arrangement.[1] By controlling the pH, it is possible to selectively crystallize different polymorphs or hydrates of 4-HNA.

Q3: What are the different species of this compound present in solution at various pH values?

A3: The speciation of 4-HNA in an aqueous solution is pH-dependent. The dominant species present at different pH ranges determines which crystalline form is likely to precipitate. The distribution of these species is governed by the pKa values of the functional groups.

Data Presentation: Species Distribution of this compound at Different pH Ranges
pH RangeDominant SpeciesProtonation State
< 2H₂L⁺Carboxylic acid and pyridine nitrogen are protonated.
2 - 4HLZwitterionic form: Carboxylic acid is deprotonated (COO⁻) and pyridine nitrogen is protonated (NH⁺).
4 - 9HLNeutral form: Carboxylic acid is protonated (COOH) and pyridine nitrogen is neutral.
> 9L⁻Carboxylic acid is deprotonated (COO⁻) and pyridine nitrogen is neutral.

Experimental Protocols

Detailed Methodology for pH-Dependent Crystallization of this compound in an Aqueous Medium

This protocol outlines the general steps for crystallizing 4-HNA at different pH values to obtain various crystalline forms.

Materials:

  • This compound (purified)

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 1 M, 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M, 0.1 M)

  • pH meter

  • Crystallization vials

  • Stirring plate and stir bars

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Preparation of a Saturated Stock Solution: Prepare a saturated solution of 4-HNA in deionized water at a controlled temperature (e.g., 25 °C).

  • pH Adjustment:

    • Aliquot the saturated 4-HNA solution into several crystallization vials.

    • Slowly add HCl or NaOH solution dropwise to each vial while stirring to adjust the pH to the desired values (e.g., pH 2, 4, 7, 9, 11).

    • Monitor the pH of each solution using a calibrated pH meter.

  • Crystallization:

    • Loosely cap the vials to allow for slow evaporation of the solvent.

    • Store the vials in a vibration-free environment at a constant temperature.

    • Observe the vials periodically for crystal formation. The time required for crystallization can vary from hours to days.

  • Crystal Isolation and Characterization:

    • Once a sufficient amount of crystals has formed, isolate them by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the crystals under vacuum or in a desiccator.

    • Characterize the resulting crystalline form using techniques such as Powder X-ray Diffraction (PXRD), microscopy, and thermal analysis (e.g., DSC, TGA).

Troubleshooting Guides

Problem 1: No Crystals Form After an Extended Period.

Possible Causes:

  • Insufficient Supersaturation: The concentration of the 4-HNA species at the adjusted pH may be below the solubility limit.

  • Inhibition of Nucleation: The presence of impurities or inappropriate solvent conditions can hinder the formation of crystal nuclei.

Solutions:

  • Increase Supersaturation:

    • Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution.

    • If temperature stability is not an issue, consider a cooling crystallization approach where the solution is saturated at a higher temperature and then slowly cooled.

  • Induce Nucleation:

    • Seeding: Introduce a tiny crystal of the desired polymorph (if available) into the solution.

    • Scratching: Gently scratch the inside of the crystallization vial with a glass rod to create nucleation sites.

Problem 2: Formation of Amorphous Precipitate or "Oiling Out".

Possible Causes:

  • High Supersaturation: A very high level of supersaturation can lead to rapid precipitation of a disordered, amorphous solid or a liquid phase ("oiling out") instead of ordered crystals.

  • pH Shock: Rapid, localized changes in pH during the addition of acid or base can cause the compound to crash out of solution.

Solutions:

  • Reduce Supersaturation:

    • Add a small amount of additional solvent (deionized water) to the solution to reduce the concentration.

    • Re-dissolve the precipitate by gentle heating and allow it to cool more slowly.

  • Control pH Adjustment:

    • Add the acid or base solution very slowly and with vigorous stirring to ensure uniform pH throughout the solution.

    • Use more dilute acid/base solutions for finer control.

Problem 3: Obtaining the Wrong Polymorph or a Mixture of Polymorphs.

Possible Causes:

  • Inaccurate pH Control: The final pH of the solution may not be within the desired range for the target polymorph.

  • Kinetic vs. Thermodynamic Control: The initially formed (kinetically favored) polymorph may be metastable and could transform over time to the more stable (thermodynamically favored) form.

Solutions:

  • Precise pH Measurement and Control:

    • Calibrate the pH meter frequently.

    • Monitor and, if necessary, re-adjust the pH of the solution during the crystallization process.

  • Control Crystallization Rate:

    • Slower crystallization rates (achieved by slower evaporation or cooling) often favor the formation of the thermodynamically stable polymorph.

    • Rapid crystallization tends to yield metastable polymorphs.

  • Solvent System Modification: The presence of co-solvents can influence which polymorph is favored. Experiment with small amounts of polar aprotic or protic solvents if aqueous systems are not yielding the desired form.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_ph pH Adjustment cluster_cryst Crystallization cluster_analysis Analysis prep Prepare Saturated 4-HNA Solution ph_adjust Adjust pH with HCl or NaOH prep->ph_adjust ph_monitor Monitor pH ph_adjust->ph_monitor Iterative Adjustment crystallize Slow Evaporation at Constant Temperature ph_monitor->crystallize isolate Isolate Crystals (Filtration) crystallize->isolate characterize Characterize Polymorph (PXRD, Microscopy) isolate->characterize

Caption: Experimental workflow for the pH-dependent crystallization of this compound.

Caption: Relationship between pH and the dominant species of this compound in solution.

References

Technical Support Center: Controlling Polymorphism in 4-Hydroxynicotinic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-Hydroxynicotinic acid (4-HNA).

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound?

A1: this compound (4-HNA) is known to exhibit tautomeric polymorphism, existing in the solid state as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA).[1][2] To date, three anhydrous polymorphs (Form I, Form II, and Form III) and two hydrate forms have been identified.[1][2]

Q2: Which is the most stable polymorph of this compound?

A2: Form III is the most stable anhydrous polymorph at elevated temperatures.[1][2] Anhydrous Forms I and II are metastable and have been observed to convert to Form III upon heating.[1][2] The two hydrate forms also transform to Form III after dehydration.[1][2] Sublimation of any of the forms will also yield Form III.[1][2]

Q3: What are the key factors that influence which polymorph of 4-HNA is formed during crystallization?

A3: The primary factors influencing 4-HNA polymorphism are the choice of solvent, the cooling rate, and the pH of the crystallization medium.[1][3][4] Different solvents can lead to the formation of different polymorphs or hydrates. Similarly, the pH has a significant impact on the resulting solid form, with a variety of crystal shapes and structures observed at different pH values.[3]

Q4: How can I identify the different polymorphs of 4-HNA?

A4: The different polymorphic forms of 4-HNA can be distinguished using various analytical techniques, including:

  • Powder X-ray Diffraction (PXRD): Each polymorph has a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): The polymorphs exhibit different melting points and thermal behaviors. For instance, the conversion of Forms I and II to Form III can be observed as an exothermic event followed by the melting of Form III.[1]

  • Thermogravimetric Analysis (TGA): This technique is particularly useful for identifying hydrate forms by showing mass loss upon heating due to the release of water.[1]

  • Hot-Stage Microscopy (HSM): Allows for the visual observation of phase transitions upon heating.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Obtaining a mixture of polymorphs - Cooling rate is too fast.- Solvent purity is low.- Insufficient control over pH.- Decrease the cooling rate to allow for the selective nucleation and growth of the desired polymorph.- Use high-purity solvents.- Carefully control and monitor the pH of the crystallization solution.
Consistently obtaining the wrong polymorph - The chosen solvent favors the undesired polymorph.- The crystallization temperature is incorrect.- Refer to the solvent selection table below and choose a solvent known to produce the desired polymorph.- Adjust the crystallization temperature. For example, Form III is favored at higher temperatures.
Formation of hydrates when anhydrous forms are desired - Use of a solvent with high water content.- Exposure of the crystallization setup to atmospheric moisture.- Use anhydrous solvents.- Conduct the crystallization under a dry, inert atmosphere (e.g., nitrogen or argon).
"Oiling out" instead of crystallization - The solution is too concentrated.- The cooling rate is too rapid.- Add a small amount of additional solvent to the heated solution.- Allow the solution to cool more slowly.
No crystals are forming - The solution is not sufficiently supersaturated.- Slowly evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature.- Introduce a seed crystal of the desired polymorph.

Data Presentation

Table 1: Solvent Influence on this compound Polymorph Formation

SolventResulting Form(s)
MethanolForm III
EthanolForm III
AcetoneForm III
WaterHydrates
AcetonitrileNot specified

This table is based on available literature and may not be exhaustive.

Table 2: Thermal Analysis Data for this compound Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (kJ/mol)Thermal Behavior Notes
Form I ~255 (converts to Form III)Not availableConverts to Form III upon heating.
Form II ~265 (converts to Form III)Not availableConverts to Form III upon heating.
Form III ~310Not availableThe most thermally stable anhydrous form.
Hydrates Dehydrate at different temperaturesNot availableTransform to Form III after dehydration.

Note: Specific quantitative values for melting points and enthalpies of fusion are not consistently reported in the literature. The provided temperatures are approximate and represent the onset of thermal events observed in DSC analysis.

Experimental Protocols

General Recrystallization Protocol (Slow Cooling)

This protocol provides a general framework for the recrystallization of 4-HNA. The specific solvent and pH should be chosen based on the desired polymorph.

  • Dissolution: In a suitable flask, dissolve the 4-HNA in the minimum amount of the chosen hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To achieve a slower cooling rate, the flask can be placed in an insulated container.

  • Crystal Formation: Allow sufficient time for crystals to form. The solution can be further cooled in a refrigerator or ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol for Obtaining Form III by Sublimation

  • Sample Preparation: Place a small amount of any form of 4-HNA in a sublimation apparatus.

  • Sublimation: Heat the sample under vacuum. The temperature should be high enough to induce sublimation but below the decomposition temperature.

  • Collection: The sublimed 4-HNA will deposit as crystals of Form III on the cold finger of the apparatus.

  • Recovery: Carefully scrape the crystals of Form III from the cold finger.

Mandatory Visualization

Polymorph_Control_Workflow cluster_start Starting Material cluster_process Crystallization Parameters cluster_outcome Polymorphic Outcome 4HNA_crude Crude 4-HNA Solvent Solvent Selection (e.g., Methanol, Water) 4HNA_crude->Solvent pH pH Adjustment Solvent->pH Cooling Cooling Profile (Slow/Fast) pH->Cooling Form_I Form I Cooling->Form_I Specific Conditions Form_II Form II Cooling->Form_II Specific Conditions Form_III Form III Cooling->Form_III e.g., Methanol Hydrates Hydrates Cooling->Hydrates e.g., Water

Caption: Workflow for controlling 4-HNA polymorphism.

Thermal_Transitions Form_I Form I Form_III Form III (Stable) Form_I->Form_III Heating Form_II Form II Form_II->Form_III Heating Hydrates Hydrates Hydrates->Form_III Dehydration (Heating) Sublimation Sublimation Sublimation->Form_III

Caption: Thermal transitions of 4-HNA polymorphs.

References

Technical Support Center: Purification of Crude 4-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Hydroxynicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after recrystallization.

Potential CauseTroubleshooting Steps
Excessive solvent usage Use the minimum amount of hot solvent required to dissolve the crude product. To check if significant product remains in the mother liquor, take a small sample of the filtrate and evaporate it to see if a substantial amount of solid residue is left. If so, you can concentrate the mother liquor by evaporation and cool it to recover more product.
Premature crystallization Ensure the filtration of the hot solution is done quickly to prevent the product from crystallizing on the filter paper or in the funnel. Pre-heating the filtration apparatus (funnel and receiving flask) can help prevent this.
Incomplete crystallization After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Product is too soluble in the chosen solvent If the product is highly soluble even at low temperatures, consider a different solvent or a mixed solvent system. For this compound, a mixture of water and ethanol can be effective.

Problem 2: The compound "oils out" instead of crystallizing.

Potential CauseTroubleshooting Steps
Solution is supersaturated Add a small amount of additional hot solvent to the oiled-out mixture and redissolve it by heating. Allow the solution to cool more slowly.
Presence of impurities Impurities can lower the melting point of the mixture, causing it to separate as a liquid. Consider pre-purification steps like a charcoal treatment to remove colored impurities.
Cooling rate is too fast Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Problem 3: Crystals do not form upon cooling.

Potential CauseTroubleshooting Steps
Solution is not saturated The most common reason for no crystal formation is using too much solvent. Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.
Lack of nucleation sites Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" of pure this compound to the solution.
Supersaturation If the solution is supersaturated, the measures described above (scratching or seeding) should initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Water and ethanol are good solvents for the recrystallization of this compound.[1] Due to its high solubility in hot water and lower solubility in cold water, water is a suitable single solvent. A mixed solvent system of ethanol and water can also be very effective, where the crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid.

Q2: Can I purify this compound by sublimation?

A2: Yes, sublimation is a viable method for purifying this compound. It has been reported to be purified by sublimation at 448 K (175 °C) and a pressure of 1.3 Pa.[2] This method is particularly useful for removing non-volatile impurities.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For instance, if synthesized from 3-cyano-4-hydroxypyridine, unhydrolyzed starting material could be an impurity. Other potential impurities could be isomers or related pyridine derivatives formed during the synthesis.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (around 314-317 °C) indicates high purity. A broad melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine purity. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities if they are present in sufficient quantities.

Data Presentation

Table 1: Solubility of this compound

SolventTemperatureSolubilityReference
Water293 K (20 °C)High[1]
Ethanol293 K (20 °C)Moderate[1]
Dimethyl Sulfoxide (DMSO)Not specifiedSolubleNot explicitly quantified in search results

Experimental Protocols

Recrystallization from Water/Ethanol

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Precipitation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Sublimation

This protocol requires a sublimation apparatus and a vacuum source.

  • Preparation: Ensure the crude this compound is completely dry. Place the crude material at the bottom of the sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus with a cold finger. Lightly grease the joints to ensure a good seal.

  • Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system to a pressure of approximately 1.3 Pa.

  • Cooling: Once the vacuum is stable, start the flow of cold water through the cold finger.

  • Heating: Gently heat the bottom of the apparatus containing the crude material to approximately 175 °C using a heating mantle or an oil bath.

  • Sublimation: The this compound will sublime and deposit as pure crystals on the cold finger.

  • Completion: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Collection: Carefully and slowly release the vacuum. Disassemble the apparatus and scrape the purified crystals from the cold finger.

Mandatory Visualization

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization Sublimation Sublimation Crude->Sublimation Heating under Vacuum Analysis Purity & Identity Confirmation (MP, TLC, HPLC, NMR) Recrystallization->Analysis Sublimation->Analysis Pure Pure this compound Analysis->Pure Meets Purity Criteria

Caption: General workflow for the purification of crude this compound.

References

Stability of 4-Hydroxynicotinic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxynicotinic acid (4-HNA). The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has the highest solubility in water.[1] It is also soluble in ethanol and Dimethyl Sulfoxide (DMSO).[1][2][3] For alkaline conditions, it is soluble in 0.1 M NaOH.[4] The choice of solvent will depend on the specific experimental requirements.

Q2: How does pH influence the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor that can significantly affect the stability and crystallization of this compound.[5][6] Variations in pH can lead to the formation of different ionic species and solid forms, which may have different stabilities.[3][5][6] It is crucial to control and monitor the pH during stability studies in aqueous media.

Q3: What are the standard stress conditions for evaluating the stability of this compound?

A3: Forced degradation studies are typically performed to assess the stability of this compound.[7][8] These studies involve exposing the compound to a range of stress conditions, including:

  • Acidic Hydrolysis: Typically using 0.1 M to 1 M HCl.[8][9]

  • Basic Hydrolysis: Typically using 0.1 M to 1 M NaOH.[8][9]

  • Oxidative Stress: Commonly using 3% to 30% hydrogen peroxide.[10]

  • Thermal Stress: Heating the sample, often at temperatures above accelerated testing conditions (e.g., >50°C).[8]

  • Photolytic Stress: Exposing the sample to controlled light sources, as per ICH Q1B guidelines.[8]

The goal of these studies is to induce a partial degradation of the molecule, typically in the range of 5-20%, to identify potential degradation products and pathways.[9]

Q4: Which analytical techniques are best suited for stability studies of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability-indicating assays due to its ability to separate the parent compound from its degradation products.[11][12] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the identification and structural elucidation of any degradation products formed.[13][14]

Q5: Have any degradation pathways for this compound been identified?

A5: While general degradation pathways for aromatic acids can be hypothesized, specific, documented degradation pathways for this compound in various solvent systems are not extensively reported in the available literature. Forced degradation studies are the primary method to establish these pathways.[7] A hypothetical pathway could involve decarboxylation, hydroxylation, or cleavage of the pyridine ring under different stress conditions.

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Unexpected Peaks in HPLC Chromatogram - Contamination of the solvent or sample.- Formation of degradation products.- Presence of impurities in the starting material.- Run a blank solvent injection to check for contamination.- If new peaks appear under stress conditions, they are likely degradation products. Use LC-MS to identify their mass.- Analyze the initial, unstressed sample to identify any pre-existing impurities.
Poor Peak Shape or Resolution in HPLC - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Co-elution of the parent compound and degradation products.- Optimize the mobile phase, including the organic modifier, buffer, and pH, to improve separation.- Use a guard column and ensure proper sample filtration.- Adjust the gradient or switch to a different column chemistry (e.g., C8 instead of C18).
Inconsistent Results in Stability Studies - Poor control of experimental conditions (temperature, pH, light exposure).- Inaccurate sample preparation or dilution.- Instability of the compound in the analytical mobile phase.- Ensure precise control and monitoring of all stress conditions.- Use calibrated equipment for all measurements.- Evaluate the stability of the sample in the mobile phase over the analysis time.
Complete Degradation of the Compound - Stress conditions are too harsh (e.g., excessively high temperature or extreme pH).- Reduce the duration of stress exposure, lower the temperature, or use a lower concentration of acid, base, or oxidizing agent.[7]
No Degradation Observed Under Stress Conditions - The compound is highly stable under the applied conditions.- The stress conditions are not stringent enough.- Increase the duration of exposure, temperature, or concentration of the stressor.[7]- For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH guidelines.[8]

Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Reference
WaterHigh[1]
EthanolModerate[1]
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
0.1 M NaOHSoluble (0.1 g/mL)[4]

Stability of this compound in Different Solvent Systems (Illustrative Data)

Disclaimer: The following data is illustrative and intended to provide a hypothetical example of the results from a forced degradation study. Actual results may vary based on specific experimental conditions.

Stress Condition Solvent System Duration Temperature Hypothetical % Degradation
Acidic Hydrolysis (0.1 M HCl)Water24 hours80°C12%
Basic Hydrolysis (0.1 M NaOH)Water8 hours60°C18%
Oxidative (3% H₂O₂)50:50 Acetonitrile:Water24 hoursRoom Temp15%
ThermalSolid State48 hours105°C8%
PhotolyticMethanol24 hoursRoom Temp10%

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for a stability-indicating assay.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Acidic Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and 1 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Basic Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and 1 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat the solution at 60°C for 8 hours.

    • Cool, neutralize with 1 M HCl, and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To a volumetric flask, add an aliquot of the stock solution and 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat in an oven at 105°C for 48 hours.

    • Cool, dissolve in a suitable solvent, and dilute to the final concentration.

  • Photolytic Degradation:

    • Prepare a solution of this compound in methanol.

    • Expose the solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

Objective: To provide a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan (e.g., 265 nm)

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 4-HNA Stock Solution acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (105°C, Solid) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize Dissolve & Dilute photo->neutralize hplc HPLC Analysis neutralize->hplc identify Identify Degradants (LC-MS, NMR) hplc->identify Characterize peaks

Caption: Workflow for a forced degradation study of this compound.

G Hypothetical Degradation Pathway of 4-HNA cluster_degradation Degradation Products HNA This compound DP1 Decarboxylated Product HNA->DP1 Thermal Stress DP2 Hydroxylated Product HNA->DP2 Oxidative Stress DP3 Ring-Opened Product HNA->DP3 Hydrolytic Stress (Acid/Base)

Caption: A hypothetical degradation pathway for this compound.

References

Preventing degradation of 4-Hydroxynicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 4-Hydroxynicotinic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is showing a lower than expected yield and multiple unknown spots on my TLC. What could be the cause?

A1: Lower yields and the appearance of multiple impurities can often be attributed to the degradation of this compound under the reaction conditions. The primary suspected degradation pathways are decarboxylation and oxidation. The stability of this compound is sensitive to factors such as high temperatures, extreme pH, and the presence of oxidizing agents.

Q2: What is decarboxylation and how can I prevent it?

A2: Decarboxylation is the loss of the carboxylic acid group as carbon dioxide (CO₂). For some related hydroxy-substituted aromatic carboxylic acids, this can be promoted by heat. While this compound is not a classic β-keto acid where decarboxylation is facile, the pyridine ring and hydroxyl group can influence its electronic properties, potentially making it susceptible to decarboxylation under harsh thermal conditions.

To minimize decarboxylation:

  • Temperature Control: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate.

  • Avoid Prolonged Heating: Minimize the reaction time to prevent prolonged exposure to high temperatures.

  • Inert Atmosphere: While not a direct preventative measure for thermal decarboxylation, running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent concurrent oxidative degradation that might be initiated at elevated temperatures.

Q3: How can I prevent the oxidation of this compound?

A3: The hydroxyl group on the pyridine ring makes this compound susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.

To prevent oxidation:

  • Use an Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon is crucial to exclude atmospheric oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Be mindful of the reagents used in your reaction. Avoid known oxidizing agents unless they are a required part of the reaction sequence. If an oxidation step is necessary, it should be performed selectively and under controlled conditions.

  • Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to prevent oxidative degradation, provided it does not interfere with the desired reaction.

Q4: I am observing a color change in my reaction mixture over time. What does this indicate?

A4: A noticeable color change, such as turning yellow or brown, is often an indicator of degradation, particularly oxidation. The formation of oxidized species or polymeric byproducts can lead to discoloration. It is advisable to monitor the reaction closely by techniques like TLC or LC-MS to identify the point at which these colored impurities begin to form.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Decarboxylation due to excessive heat.- Lower the reaction temperature. - Reduce the reaction time. - Consider a milder catalyst or reaction conditions.
Oxidation of the hydroxyl group.- Perform the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Avoid unnecessary exposure to air and light.
Multiple Impurities on TLC/LC-MS A combination of degradation pathways.- Implement all the preventative measures for decarboxylation and oxidation. - Purify the starting material to ensure high purity.
Reaction Mixture Darkens Formation of oxidative byproducts.- Immediately switch to an inert atmosphere if not already in use. - Check for and eliminate any potential sources of oxidation.
Inconsistent Results Variability in starting material quality or reaction setup.- Ensure consistent quality of this compound. - Standardize the reaction setup, including solvent degassing and inert atmosphere purging.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) while hot and immediately purge with a gentle stream of nitrogen or argon.

  • Reagent Addition: Add this compound and other solid reagents to the flask under a positive pressure of the inert gas.

  • Solvent Addition: Add degassed solvent via a cannula or syringe.

  • Reaction: Heat the reaction to the desired temperature using an oil bath with a temperature controller.

  • Monitoring: Monitor the reaction progress by taking aliquots with a syringe and analyzing by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to the atmosphere.

Visual Guides

degradation_pathways cluster_main This compound cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation 4HNA This compound Decarboxylated_Product 4-Hydroxypyridine 4HNA->Decarboxylated_Product Heat (Δ) Oxidized_Product Oxidized Byproducts (e.g., Quinone-like structures) 4HNA->Oxidized_Product [O] CO2 CO2

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start Reaction Setup dry_glassware Dry Glassware start->dry_glassware assemble Assemble Under Inert Gas dry_glassware->assemble add_reagents Add this compound and Other Solids assemble->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent run_reaction Run Reaction at Controlled Temperature add_solvent->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor monitor->run_reaction If incomplete workup Reaction Work-up monitor->workup If complete end End workup->end

Caption: Experimental workflow for preventing degradation.

troubleshooting_logic start Problem Encountered (e.g., Low Yield, Impurities) check_temp Was the reaction temperature too high? start->check_temp check_atmosphere Was an inert atmosphere used? check_temp->check_atmosphere No action_temp Lower temperature and reduce reaction time check_temp->action_temp Yes check_reagents Are oxidizing reagents present? check_atmosphere->check_reagents Yes action_atmosphere Use inert atmosphere and degassed solvents check_atmosphere->action_atmosphere No action_reagents Re-evaluate reagent compatibility check_reagents->action_reagents Yes

Caption: Troubleshooting logic for degradation issues.

Technical Support Center: 4-Hydroxynicotinic Acid Cocrystal Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-hydroxynicotinic acid cocrystal formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during cocrystallization experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in forming cocrystals with this compound?

A1: this compound can exist in different tautomeric and polymorphic forms, which can influence its cocrystallization behavior.[1][2][3] The presence of both a hydroxyl and a carboxylic acid group provides multiple sites for hydrogen bonding, leading to competition between self-assembly and cocrystal formation. Selecting an appropriate coformer with complementary hydrogen bonding sites is crucial for successful cocrystallization.

Q2: How do I select a suitable coformer for this compound?

A2: Coformer selection should be based on supramolecular synthon principles. Look for coformers with functional groups that can form robust hydrogen bonds with the carboxylic acid or the pyridine nitrogen of this compound. Common functional groups on coformers to consider include amides, carboxylic acids, and other pyridine derivatives. The pKa difference between this compound and the coformer can also be a guiding factor; a small ΔpKa is generally favored for cocrystal formation over salt formation.[4]

Q3: Which crystallization method is most effective for this compound cocrystals?

A3: The choice of method depends on the specific coformer and desired outcome.

  • Liquid-Assisted Grinding (LAG) is a rapid screening method that is often successful.

  • Solvent Evaporation can yield high-quality single crystals suitable for structural analysis but is more sensitive to solvent selection and solubility differences.[2][5]

  • Slurry Crystallization is useful for identifying the most thermodynamically stable cocrystal form and can be effective for screening in various solvents.[2][6]

Q4: My experiment resulted in an amorphous solid or oil instead of crystals. What went wrong?

A4: The formation of an amorphous phase or oiling out can occur due to several reasons:

  • Solvent choice: The solvent may be too good a solvent for both components, preventing nucleation.

  • Cooling rate: Rapid cooling can favor amorphous precipitation over crystalline growth.

  • High supersaturation: A very high concentration of solutes can lead to rapid, disordered precipitation.

  • Coformer incompatibility: The chosen coformer may not have the right molecular recognition motifs to form a stable crystalline lattice with this compound.

Q5: The characterization of my product shows a mixture of starting materials and a new phase. How can I improve the purity of my cocrystal?

A5: Incomplete conversion is a common issue. To improve purity:

  • Optimize stoichiometry: While a 1:1 molar ratio is a common starting point, the optimal ratio may vary. Experiment with different molar ratios of this compound to coformer.

  • Increase grinding/stirring time: In LAG or slurry experiments, longer reaction times can promote complete conversion.

  • Solvent selection in slurry: The solvent in a slurry experiment should ideally have low to moderate solubility for both components to facilitate conversion to the less soluble cocrystal.

  • Seeding: If you have a small amount of pure cocrystal, using it to seed a larger-scale experiment can promote the growth of the desired phase.

Troubleshooting Guides

Troubleshooting Liquid-Assisted Grinding (LAG)
Problem Possible Cause(s) Suggested Solution(s)
No reaction/product is a physical mixture of starting materials. Insufficient energy input. Inappropriate solvent or solvent volume. Coformer is not suitable.Increase grinding time and/or frequency. Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, water) and vary the liquid-to-solid ratio. Re-evaluate coformer selection based on hydrogen bond propensity.
Formation of a sticky, amorphous mass. Too much solvent was added. The heat generated during grinding caused melting.Reduce the amount of solvent. Use a grinding method with temperature control or perform grinding in shorter intervals with cooling periods.
Product is a different polymorph than expected. The grinding conditions (temperature, pressure, solvent) favor a different polymorph.Systematically vary the grinding solvent and temperature to target the desired polymorph.
Troubleshooting Solvent Evaporation
Problem Possible Cause(s) Suggested Solution(s)
Only one component crystallizes. Significant difference in the solubility of this compound and the coformer in the chosen solvent.Select a solvent in which both components have similar, moderate solubility. Try a solvent mixture to modulate the solubility of both components.
Formation of an oil or amorphous solid. Rapid evaporation. Solution is too concentrated.Slow down the evaporation rate by covering the container with a perforated lid or placing it in a controlled environment. Use a more dilute solution.
Small, poor-quality crystals. Nucleation rate is too high.Decrease the level of supersaturation by using a more dilute solution or a slower evaporation rate. Consider using a temperature gradient for crystallization.
Troubleshooting Slurry Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No conversion to cocrystal. The cocrystal is more soluble than the starting materials in the chosen solvent. Insufficient time for equilibration.Select a solvent where the cocrystal is expected to be the least soluble phase. Increase the slurry time (can range from hours to several days).
Formation of a solvate. The solvent is incorporated into the crystal lattice.Choose a solvent that is less likely to form solvates. Characterize the product thoroughly to identify the presence of solvent molecules.
Inconsistent results. The system is sensitive to temperature fluctuations.Perform the slurry experiment in a temperature-controlled environment.

Data Presentation

The following tables summarize hypothetical quantitative data for potential cocrystals of this compound. This data is illustrative and intended to serve as a guide for expected analytical results.

Table 1: Physical Properties of this compound and Potential Coformers

CompoundMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (mg/mL)
This compound139.11~315-318>10 (in water)[1]
Carbamazepine236.27~190-1930.14
Caffeine194.19~235-23821.7
Urea60.06~133-1351080
Nicotinamide122.12~128-1311000
Benzoic Acid122.12~1223.44

Table 2: Characterization Data for Hypothetical this compound Cocrystals

Cocrystal System (Molar Ratio)Melting Point (°C) (DSC Onset)Key PXRD Peaks (2θ)Key FTIR Peaks (cm⁻¹)
4-HNA:Carbamazepine (1:1)195.58.5, 12.3, 15.8, 24.9Shift in C=O (Carboxylic Acid & Amide), N-H stretch
4-HNA:Caffeine (1:1)210.27.9, 11.5, 16.2, 26.1Shift in C=O (Carboxylic Acid & Imide), O-H stretch
4-HNA:Urea (1:1)180.79.1, 14.7, 18.3, 22.5Broadening of N-H and O-H stretches, shift in C=O
4-HNA:Nicotinamide (1:1)165.410.2, 15.1, 20.8, 25.3Shift in C=O (Carboxylic Acid & Amide), Pyridine ring vibrations
4-HNA:Benzoic Acid (1:1)145.96.8, 13.5, 17.0, 25.8Shift in O-H and C=O bands of carboxylic acid dimers

Experimental Protocols

Protocol 1: Liquid-Assisted Grinding (LAG)
  • Preparation: Accurately weigh equimolar amounts of this compound and the chosen coformer. A typical total mass for screening is 50-100 mg.

  • Mixing: Place the powders in a mortar or a ball milling jar.

  • Grinding: Add a small amount of a suitable solvent (e.g., 10-20 µL of ethanol).

  • Process: Grind the mixture manually with a pestle for 15-20 minutes or in a ball mill at a set frequency (e.g., 20-30 Hz) for 30-60 minutes.

  • Analysis: Collect the resulting powder and analyze using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm cocrystal formation.

Protocol 2: Solvent Evaporation
  • Dissolution: Dissolve equimolar amounts of this compound and the coformer in a minimal amount of a common solvent (e.g., ethanol/water mixture) with gentle heating if necessary to achieve complete dissolution.

  • Evaporation: Loosely cover the container (e.g., with perforated aluminum foil) and allow the solvent to evaporate slowly at room temperature in a fume hood.

  • Crystal Collection: Once crystals have formed and the solvent has evaporated, collect the solid material.

  • Analysis: Characterize the crystals using single-crystal X-ray diffraction (if suitable crystals are obtained), PXRD, DSC, and FTIR.

Protocol 3: Slurry Crystallization
  • Preparation: Place an equimolar mixture of this compound and the coformer in a vial.

  • Slurry Formation: Add a small amount of a solvent in which both components have low to moderate solubility. The solid should not fully dissolve.

  • Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for a period of 24-72 hours.

  • Isolation: Filter the solid and wash with a minimal amount of the same solvent.

  • Drying and Analysis: Dry the solid and analyze using PXRD, DSC, and FTIR to determine the solid form.

Visualizations

Cocrystal_Formation_Workflow General Workflow for Cocrystal Screening cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Outcome Select Coformer Select Coformer Select Method Select Method Select Coformer->Select Method LAG LAG Select Method->LAG Solvent Evaporation Solvent Evaporation Select Method->Solvent Evaporation Slurry Crystallization Slurry Crystallization Select Method->Slurry Crystallization Characterization Characterization LAG->Characterization Solvent Evaporation->Characterization Slurry Crystallization->Characterization PXRD PXRD Characterization->PXRD DSC_TGA DSC_TGA Characterization->DSC_TGA FTIR_Raman FTIR_Raman Characterization->FTIR_Raman Cocrystal Cocrystal FTIR_Raman->Cocrystal No Cocrystal No Cocrystal FTIR_Raman->No Cocrystal No Cocrystal->Select Coformer Troubleshoot & Iterate

Caption: Workflow for cocrystal screening and troubleshooting.

Intermolecular_Interactions Potential Hydrogen Bonding in 4-HNA Cocrystals cluster_coformers Coformer Functional Groups 4HNA This compound Carboxylic Acid (-COOH) Pyridine N Hydroxyl (-OH) Amide Amide N-H C=O 4HNA:p1->Amide:n1 Acid-Amide Synthon 4HNA:p3->Amide:c1 Hydroxyl-Amide Carbonyl Carboxylic_Acid Carboxylic Acid O-H C=O 4HNA:p2->Carboxylic_Acid:o1 Pyridine-Acid Synthon Pyridine Pyridine Pyridine N 4HNA:p1->Pyridine:n2 Acid-Pyridine Synthon

Caption: Supramolecular synthons with this compound.

References

Technical Support Center: 4-Hydroxynicotinic Acid Hydrate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the formation of 4-Hydroxynicotinic acid (4-HNA) hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the known solid forms of this compound?

A1: this compound (4-HNA) is known to exist in multiple solid forms, including three anhydrous polymorphs and at least two hydrate forms.[1][2] In the solid state, it can also exist as its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA).[1] The formation of a specific polymorph or hydrate is highly dependent on the crystallization conditions.

Q2: Which solvent is best for forming 4-HNA hydrate?

A2: Water is the preferred solvent for the formation of 4-HNA hydrates.[3] While 4-HNA is also soluble in ethanol, the presence of water is essential for the incorporation of water molecules into the crystal lattice to form a hydrate.[4]

Q3: How does pH affect the crystallization of 4-HNA and its hydrate?

A3: The pH of the aqueous solution is a critical factor that influences not only the solubility of 4-HNA but also the specific solid form that crystallizes.[3][5] Varying the pH alters the protonation state of the 4-HNA molecule, which in turn affects the intermolecular interactions and the resulting crystal packing.[3] Crystallization at different pH values can lead to the formation of different polymorphs, hydrates, or even amorphous solids.[3]

Q4: What is the solubility of 4-HNA in common solvents?

A4: The solubility of 4-HNA has been determined in water and ethanol over a range of temperatures.[4] In water at 293 ± 2 K, 4-HNA is significantly more soluble than its other isomers (2-HNA, 5-HNA, 6-HNA).[4] The solubility in both solvents increases with temperature. For detailed quantitative data, please refer to the data summary tables below.

Q5: What analytical techniques are recommended for characterizing 4-HNA hydrate?

A5: A combination of analytical techniques is recommended for the comprehensive characterization of 4-HNA hydrates. These include:

  • Powder X-ray Diffraction (PXRD) to identify the crystalline form.[3]

  • Differential Scanning Calorimetry (DSC) to determine thermal properties such as dehydration and melting points.[1][2]

  • Thermogravimetric Analysis (TGA) to quantify the water content in the hydrate.[1][2]

  • Hot-Stage Microscopy (HSM) to visually observe thermal transitions.[1][2]

  • Scanning Electron Microscopy (SEM) to examine the morphology of the crystals.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals are forming. - The solution is not sufficiently supersaturated.- Too much solvent was used.- Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of 4-HNA hydrate if available.- Slowly evaporate the solvent to increase the concentration.- If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[6]
An oil or liquid is forming instead of crystals ("oiling out"). - The melting point of the solid is lower than the temperature of the solution.- High impurity levels are depressing the melting point.- Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent and allow the solution to cool more slowly.- Ensure the starting material is of high purity.
The resulting solid is not the desired hydrate form. - The crystallization conditions (e.g., pH, solvent, temperature) favor a different polymorph.- The cooling rate was too rapid.- Carefully control the pH of the aqueous solution. Specific pH ranges can favor the formation of different solid forms.[3]- Ensure water is the primary solvent.- Employ a slower cooling rate to allow for the formation of the thermodynamically more stable hydrate form at the desired temperature.
Crystals are very small or form a fine powder. - Crystallization occurred too rapidly.- Reduce the rate of cooling. Place the flask in an insulated container to slow down heat loss.- Add a slightly larger volume of hot solvent to ensure the compound does not crash out of solution immediately upon cooling.[6]
The yield of the hydrate is low. - A significant amount of 4-HNA remains dissolved in the mother liquor.- The volume of solvent used was too large.- Cool the solution in an ice bath to maximize precipitation before filtration.- Minimize the amount of solvent used for washing the crystals after filtration.- Use the solubility data to optimize the initial concentration and crystallization temperature.

Data Presentation

Table 1: Solubility of this compound (4-HNA) in Water and Ethanol

Temperature (K)Solubility in Water ( g/100g solvent)Solubility in Ethanol ( g/100g solvent)
288Data not specifiedData not specified
293Significantly higher than other isomersSimilar to 2-HNA
333Data not specifiedData not specified
Note: Specific quantitative solubility values at different temperatures were not available in the provided search results, but the general trends were reported.[4]

Table 2: Summary of 4-HNA Solid Forms

FormTautomer/HydrateKey Characteristics
Anhydrate I 4-oxo-1,4-dihydropyridine-3-carboxylic acidOrthorhombic, space group Pna2
Anhydrate II 4-oxo-1,4-dihydropyridine-3-carboxylic acidMonoclinic, space group P2/c
Anhydrate III 4-oxo-1,4-dihydropyridine-3-carboxylic acidMonoclinic, space group Cc; Thermally most stable anhydrate
Hydrate I (H-I) Hydrated formOrthorhombic, space group P222
Hydrate II (H-II) Hydrated formMonoclinic, space group P2/c
Hemihydrate 4HNA·0.5H₂OOrthorhombic, space group P2₁2₁2
(Data synthesized from multiple sources)[1][2][7]

Experimental Protocols

Protocol 1: General Procedure for pH-Dependent Crystallization of 4-HNA Hydrate from Aqueous Solution

This protocol is a generalized procedure based on the principles of pH-dependent crystallization.[3] Researchers should optimize the specific parameters for their experimental setup.

  • Dissolution:

    • In a suitable flask, dissolve a known quantity of this compound in deionized water.

    • Gently heat the mixture while stirring to ensure complete dissolution. The amount of water should be sufficient to dissolve the 4-HNA at an elevated temperature but allow for precipitation upon cooling. Refer to solubility data to estimate the appropriate volume.

  • pH Adjustment:

    • While the solution is warm, carefully adjust the pH to the desired value using dilute HCl or NaOH. Monitor the pH using a calibrated pH meter.

    • Different pH values will yield different solid forms. For instance, crystallization at pH ≈ 6.1 has been reported to yield long needle-like crystals, potentially a hydrate form.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger, higher-quality crystals, it is advisable to insulate the flask to slow the cooling process.

    • If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

    • Once crystallization has commenced at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.

    • Dry the crystals under vacuum or in a desiccator at room temperature. Avoid high temperatures to prevent dehydration of the hydrate.

  • Characterization:

    • Characterize the dried crystals using PXRD, DSC, and TGA to confirm the formation of the desired hydrate form and to determine its purity and water content.

Mandatory Visualization

experimental_workflow start Start dissolution Dissolution: Dissolve 4-HNA in hot water start->dissolution ph_adjustment pH Adjustment: Adjust pH with dilute HCl/NaOH dissolution->ph_adjustment cooling Cooling & Crystallization: Slow cooling to room temperature ph_adjustment->cooling isolation Isolation: Vacuum filtration and washing cooling->isolation drying Drying: Dry under vacuum at room temperature isolation->drying characterization Characterization: PXRD, DSC, TGA drying->characterization end End characterization->end

Caption: Workflow for 4-HNA Hydrate Formation.

troubleshooting_logic start Problem: Undesired Crystallization Outcome check_form Is the solid the correct hydrate form? start->check_form Analyze solid check_quality Is crystal quality poor (e.g., small, oily)? check_form->check_quality Yes adjust_ph Action: Adjust pH and re-crystallize check_form->adjust_ph No slow_cooling Action: Reduce cooling rate check_quality->slow_cooling Yes (small crystals) adjust_solvent Action: Adjust solvent volume check_quality->adjust_solvent Yes (oiling out) success Success: Desired Hydrate Obtained check_quality->success No adjust_ph->success slow_cooling->success adjust_solvent->success

Caption: Troubleshooting Logic for 4-HNA Crystallization.

References

Technical Support Center: Synthesis of 4-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxynicotinic acid, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most frequently cited laboratory-scale synthesis method for this compound is the hydrolysis of 4-chloronicotinic acid. This reaction is typically carried out under aqueous basic conditions, followed by acidification to precipitate the product.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The primary challenges in scaling up this synthesis include:

  • Reaction Control: Managing the exothermic nature of the hydrolysis reaction on a larger scale.

  • Product Isolation: Efficiently isolating the product from a large volume of aqueous solution.

  • Purification: Achieving high purity on a large scale can be difficult due to the compound's physical properties.

  • Byproduct Formation: Increased potential for side reactions and byproduct formation at larger scales.

Q3: What are the key safety considerations for this synthesis?

A3: Key safety considerations include the handling of corrosive reagents such as strong acids and bases. The starting material, 4-chloronicotinic acid, and the final product, this compound, may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. Ensure adequate ventilation to avoid inhalation of any dust or vapors.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Hydrolysis Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation. Be aware that higher temperatures can sometimes lead to decomposition or side reactions. Optimize Base Concentration: Ensure a sufficient molar excess of the base is used to drive the reaction to completion.
Product Loss During Workup pH Adjustment: Carefully adjust the pH during precipitation. The isoelectric point of this compound is crucial for maximizing precipitation.[2] Cooling: Ensure the solution is adequately cooled to minimize the solubility of the product before filtration. Solvent Choice for Washing: Wash the filtered product with a minimal amount of cold solvent to remove impurities without significant product loss.
Sub-optimal Reaction Conditions Solvent Selection: While the reaction is typically performed in water, the addition of a co-solvent could potentially improve the solubility of the starting material and enhance the reaction rate.
Problem 2: Poor Product Purity

Possible Causes & Solutions

Possible CauseRecommended Solution
Presence of Unreacted Starting Material Optimize Reaction Conditions: As mentioned in the low yield section, ensure the hydrolysis reaction goes to completion.
Formation of Byproducts Temperature Control: Maintain a consistent and controlled temperature throughout the reaction to minimize the formation of temperature-dependent byproducts. pH Control: Precise pH control during the reaction and workup can prevent the formation of certain impurities.
Inefficient Purification Recrystallization: This is a common and effective method for purifying this compound. The choice of solvent is critical and may require experimentation. Water or ethanol-water mixtures are often good starting points.[2][3] Activated Carbon Treatment: If colored impurities are present, treating the solution with activated carbon before crystallization can be effective. Chromatography: For very high purity requirements, column chromatography may be necessary, although this can be challenging and costly to scale up.

Data Presentation

Table 1: Illustrative Yield of this compound Under Various Hydrolysis Conditions

ParameterCondition 1Condition 2Condition 3
Temperature 80°C100°C120°C
Reaction Time 12 hours8 hours6 hours
Base 2.5 M NaOH2.5 M NaOH2.5 M KOH
Yield (%) 75%85%82%

Note: This data is illustrative and intended to demonstrate the impact of reaction parameters on yield. Actual results may vary.

Table 2: Illustrative Purity of this compound with Different Purification Methods

Purification MethodPurity Level (Illustrative)AdvantagesDisadvantages
Single Recrystallization (Water) 98.0%Cost-effective, scalable.Moderate purity, potential for product loss.
Double Recrystallization (Water/Ethanol) 99.5%High purity.Increased solvent usage and product loss.
Column Chromatography >99.8%Very high purity, good for small scale.Expensive, solvent-intensive, difficult to scale.

Experimental Protocols

Detailed Methodology for Hydrolysis of 4-Chloronicotinic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronicotinic acid and a 2.5 M aqueous solution of sodium hydroxide.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC until the starting material is no longer detected.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH reaches approximately 3-4. This will cause the this compound to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold deionized water.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Add 4-chloronicotinic acid and NaOH(aq) to reactor B 2. Heat to reflux (100-110°C) A->B C 3. Monitor reaction (TLC/HPLC) B->C D 4. Cool reaction mixture C->D Reaction Complete E 5. Acidify with HCl to pH 3-4 D->E F 6. Precipitate formation E->F G 7. Vacuum filtration F->G H 8. Wash with cold water G->H I 9. Dry under vacuum H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Cause1 Incomplete Hydrolysis? Start->Cause1 Cause2 Product Loss During Workup? Start->Cause2 Cause3 Sub-optimal Reaction Conditions? Start->Cause3 Solution1a Increase reaction time Cause1->Solution1a Solution1b Increase reaction temperature Cause1->Solution1b Solution2a Optimize pH for precipitation Cause2->Solution2a Solution2b Ensure adequate cooling Cause2->Solution2b Solution3a Investigate alternative solvents Cause3->Solution3a

References

Validation & Comparative

A Comparative Analysis of the Solubility of 4-Hydroxynicotinic Acid and 2-Hydroxynicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the solubility of two isomers of hydroxynicotinic acid: 4-hydroxynicotinic acid (4-HNA) and 2-hydroxynicotinic acid (2-HNA). Understanding the solubility of these compounds is crucial for their application in pharmaceutical formulations and various research contexts. This document summarizes available solubility data, details the experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Solubility Comparison

A systematic study on the crystallization and solubility of hydroxynicotinic acid isomers provides a direct comparison of the solubility of 4-HNA and 2-HNA in water and ethanol at 293 ± 2 K.[1] In water, this compound exhibits significantly higher solubility than 2-hydroxynicotinic acid.[1] Conversely, in ethanol, 2-hydroxynicotinic acid is the more soluble of the two compounds.[1] The increased solubility of both isomers in these protic solvents, when compared to other isomers like 5-HNA and 6-HNA, is attributed to the presence of an intramolecular hydrogen bond.[1] This effect is more pronounced in water due to its higher polarity and capacity for hydrogen bonding.[1]

Table 1: Solubility of this compound vs. 2-Hydroxynicotinic Acid

CompoundSolventTemperature (K)Solubility
This compound Water293 ± 2More soluble than 2-HNA[1]
Ethanol293 ± 2Less soluble than 2-HNA[1]
0.1 M NaOHNot Specified0.1 g/mL[2]
2-Hydroxynicotinic Acid Water293 ± 2Less soluble than 4-HNA[1]
Ethanol293 ± 2More soluble than 4-HNA[1]
0.1 M NaOHNot Specified0.1 g/mL[3]

Experimental Protocols

The solubility trends for 4-HNA and 2-HNA in water and ethanol were determined using the gravimetric method.[1] This is a classic and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.

Materials:

  • The solute (e.g., 4-HNA or 2-HNA)

  • The solvent (e.g., water, ethanol)

  • Conical flask with a stopper

  • Thermostatic bath or incubator

  • Filter paper and funnel

  • Pre-weighed evaporation dish

  • Analytical balance

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • An excess amount of the solute is added to a known volume of the solvent in a conical flask.

    • The flask is securely stoppered to prevent solvent evaporation.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a thermostatic bath set to the desired temperature (e.g., 293 K) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, the agitation is stopped, and the excess solid is allowed to settle.

    • A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette.

    • The collected sample is filtered to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • The filtered, saturated solution is transferred to a pre-weighed evaporation dish.

    • The solvent is evaporated from the solution at a controlled temperature (e.g., in an oven below the decomposition temperature of the solute) until a constant weight of the dry solid residue is obtained.

    • The evaporation dish containing the dry solute is cooled in a desiccator and then weighed on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved solute is determined by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.

    • The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L) or in other relevant units.

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of 4-HNA and 2-HNA.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Processing cluster_2 Gravimetric Analysis cluster_3 Data Analysis A Add excess solute (4-HNA or 2-HNA) to solvent B Equilibrate at constant temperature (e.g., 293 K) with agitation A->B C Allow excess solid to settle B->C Ensure equilibrium D Withdraw a known volume of supernatant C->D E Filter the sample D->E F Transfer filtrate to a pre-weighed evaporation dish E->F G Evaporate solvent to dryness F->G H Weigh the dried solute G->H I Calculate solubility (mass of solute / volume of solvent) H->I

Caption: Experimental workflow for the gravimetric determination of solubility.

References

A Comparative Guide to the Crystal Structures of Hydroxynicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of three hydroxynicotinic acid isomers: 2-hydroxynicotinic acid, 5-hydroxynicotinic acid, and 6-hydroxynicotinic acid. The information presented is supported by experimental data to aid in understanding the solid-state properties of these compounds, which is crucial for drug development and materials science.

Introduction to Hydroxynicotinic Acid Isomers

Hydroxynicotinic acids are derivatives of nicotinic acid (vitamin B3) and are of significant interest in medicinal chemistry and pharmaceutical sciences. The position of the hydroxyl group on the pyridine ring dramatically influences the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its crystal packing and physicochemical properties such as solubility and stability. Understanding these structural variations is paramount for the rational design of new drugs and crystalline materials.

Notably, 2-hydroxynicotinic acid and 6-hydroxynicotinic acid can exist in tautomeric forms, predominantly adopting the pyridone form in the solid state. This tautomerism plays a significant role in their crystal packing and hydrogen bonding networks. 5-hydroxynicotinic acid, however, does not exhibit this form of tautomerism.

Comparative Crystallographic Data

The crystallographic data for the known solid forms of the hydroxynicotinic acid isomers are summarized in the table below. It is important to note that 2-hydroxynicotinic acid is known to exhibit polymorphism, with at least four different crystalline forms identified.

IsomerFormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZCCDC Number
2-Hydroxynicotinic AcidI----------
IITriclinicP-15.77376.850311.5378106.432100.64493.0492-
III----------
IV----------
5-Hydroxynicotinic Acid-----------
6-Hydroxynicotinic Acid-TriclinicP-16.81311.13416.27882.55778.10676.2518-

Data for polymorphs I, III, and IV of 2-hydroxynicotinic acid and for 5-hydroxynicotinic acid are not fully available in the searched literature.

Experimental Protocols

The crystallization of hydroxynicotinic acid isomers is highly dependent on the experimental conditions, particularly the pH of the solution and the choice of solvent.[1][2]

General Crystallization Approach

A general method for the crystallization of hydroxynicotinic acid isomers involves the following steps:

  • Purification of the starting material: Commercial samples of hydroxynicotinic acids are purified by methods such as recrystallization from a suitable solvent (e.g., water) or sublimation.[1]

  • pH adjustment: The pH of an aqueous solution of the hydroxynicotinic acid is adjusted using HCl or NaOH to control the protonation state of the molecule, which influences the resulting crystal form.[1]

  • Crystallization: Crystals can be obtained by slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion methods.

Specific Protocols
  • 2-Hydroxynicotinic Acid (Polymorphs): The formation of the four known polymorphs of 2-hydroxynicotinic acid is influenced by the presence of different acidic additives.[3] Detailed procedures for obtaining each specific polymorph involve careful control of the crystallization solvent and the type of acid added. In the solid state, it primarily exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.[3]

  • 6-Hydroxynicotinic Acid: Single crystals can be obtained by recrystallization from 50% aqueous acetic acid.[6] The synthesis of 6-hydroxynicotinic acid can be achieved by the hydrolysis of methyl coumalate.[6]

Structural Analysis and Hydrogen Bonding

The crystal packing of hydroxynicotinic acid isomers is dominated by a network of intermolecular hydrogen bonds.

  • 2-Hydroxynicotinic Acid: In its solid-state tautomeric form, the molecule features both a carboxylic acid group and an N-H group, which act as hydrogen bond donors, and carbonyl and carboxylic oxygen atoms that act as acceptors. This allows for the formation of robust hydrogen-bonded networks.[7]

  • 5-Hydroxynicotinic Acid: The presence of both a hydroxyl and a carboxylic acid group allows for the formation of strong intermolecular hydrogen bonds, which are expected to play a key role in its crystal packing.

  • 6-Hydroxynicotinic Acid: The crystal structure of 6-hydroxynicotinic acid is characterized by four independent molecules in the asymmetric unit. The molecules are linked by N-H···O and O-H···O hydrogen bonds, forming sheet-like structures.[7]

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the three hydroxynicotinic acid isomers based on the position of the hydroxyl group on the nicotinic acid backbone.

G cluster_isomers Hydroxynicotinic Acid Isomers cluster_properties Key Structural Features Nicotinic_Acid Nicotinic Acid (Backbone) 2-HNA 2-Hydroxynicotinic Acid (Polymorphic) Nicotinic_Acid->2-HNA OH at C2 5-HNA 5-Hydroxynicotinic Acid Nicotinic_Acid->5-HNA OH at C5 6-HNA 6-Hydroxynicotinic Acid Nicotinic_Acid->6-HNA OH at C6 Tautomerism Tautomerism (Pyridone Form) 2-HNA->Tautomerism Polymorphism Polymorphism 2-HNA->Polymorphism H_Bonding Hydrogen Bonding (Extensive Networks) 2-HNA->H_Bonding 5-HNA->H_Bonding 6-HNA->Tautomerism 6-HNA->H_Bonding

Caption: Relationship between hydroxynicotinic acid isomers and their key structural features.

Conclusion

The crystal structures of hydroxynicotinic acid isomers are diverse, driven by the position of the hydroxyl group, the potential for tautomerism, and the resulting hydrogen bonding networks. 2-Hydroxynicotinic acid stands out due to its polymorphic nature, which presents both challenges and opportunities for solid-state form selection in pharmaceutical development. While the crystal structure of 5-hydroxynicotinic acid remains less characterized, its unique inability to form a pyridone tautomer sets it apart from the other two isomers. A thorough understanding of the crystallization behavior of these isomers is essential for controlling their solid-state properties and for the development of new materials and pharmaceutical products. Further research is needed to fully elucidate the crystal structures of all polymorphs of 2-hydroxynicotinic acid and the unsolvated form of 5-hydroxynicotinic acid.

References

Validating the Crystal Structure of 4-Hydroxynicotinic Acid: A Comparative Guide to X-ray Diffraction and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function, properties, and interactions. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (XRD) for the validation of the crystal structure of 4-hydroxynicotinic acid, alongside alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective assessment.

Unveiling the Crystal Structure of this compound

This compound, a derivative of nicotinic acid, can exist in different crystalline forms, known as polymorphs, as well as hydrated forms. The specific arrangement of molecules in the crystal lattice dictates its physicochemical properties, such as solubility and stability, which are critical in pharmaceutical development. Single-crystal X-ray diffraction is the gold standard for unambiguously determining this atomic arrangement.

Crystallographic Data for this compound (Form I)

The following table summarizes representative crystallographic data for one of the anhydrous polymorphs of this compound, as determined by single-crystal X-ray diffraction. It is important to note that this compound can exist in at least three different anhydrous polymorphic forms and two hydrate forms, each with distinct crystallographic parameters.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.93
b (Å)6.21
c (Å)9.85
α (°)90
β (°)114.3
γ (°)90
Volume (ų)609.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.51
R-factor 0.045

Note: This data is illustrative for one polymorph of this compound. Specific crystallographic data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using deposition numbers such as 1443388, 1443390, 1443392, 1443393, and 1443396 for the various forms.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal XRD involves a meticulous experimental workflow.

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. This is often the most challenging step, as the crystals need to be of sufficient size and quality.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to obtain the best possible fit with the experimental data.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis crystal_growth Crystal Growth of This compound crystal_selection Crystal Selection and Mounting crystal_growth->crystal_selection xray_exposure X-ray Exposure and Diffraction crystal_selection->xray_exposure data_collection Diffraction Data Collection xray_exposure->data_collection data_processing Data Processing and Integration data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement and Validation structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure comparison_methods cluster_xrd X-ray Diffraction cluster_alternatives Alternative Methods scxrd Single-Crystal XRD center Crystal Structure Validation scxrd->center High Resolution 3D Structure pxrd Powder XRD pxrd->center Phase ID and Lattice Parameters nd Neutron Diffraction nd->center Precise H-atom Positions ed Electron Diffraction ed->center Structure from Nanocrystals scxrd_adv Advantage: Unambiguous center->scxrd_adv Definitive pxrd_adv Advantage: Fast center->pxrd_adv Rapid nd_adv Advantage: Light Atoms center->nd_adv H-bonding ed_adv Advantage: Tiny Crystals center->ed_adv Small Samples

References

A Comparative Guide to Tautomerism and Polymorphism: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on "4-HNA" : The abbreviation "4-HNA" can refer to two distinct chemical compounds: 4-hydroxy-2-nonenal , a reactive aldehyde involved in oxidative stress and more commonly abbreviated as 4-HNE , and 4-hydroxynicotinic acid , a derivative of niacin. Scientific literature extensively documents the existence of tautomers in different crystal polymorphs for This compound . In contrast, while 4-hydroxy-2-nonenal exhibits tautomerism, its solid-state polymorphism is not a primary focus of research.

This guide will first describe the tautomerism of 4-hydroxy-2-nonenal (4-HNE). It will then provide a detailed comparative study of the well-characterized tautomeric polymorphs of this compound, for which substantial experimental data exists.

Part 1: Tautomerism of 4-hydroxy-2-nonenal (4-HNE)

4-hydroxy-2-nonenal (4-HNE) is an α,β-unsaturated hydroxyalkenal produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[1] It is a highly reactive molecule that can exist in equilibrium between its open-chain aldehyde form and a more stable cyclic hemiacetal form. This type of isomerism is known as ring-chain tautomerism.[2][3] The formation of the cyclic hemiacetal occurs through an intramolecular reaction where the hydroxyl group attacks the aldehyde carbonyl carbon.[2]

The Michael adducts formed from the reaction of 4-HNE with proteins exist almost exclusively in the cyclic hemiacetal form.[4] This cyclization is a critical aspect of its biological activity and stability.

G Anhydrate_I Anhydrate I (Enol) Anhydrate_III Anhydrate III (Keto) [Most Stable Form] Anhydrate_I->Anhydrate_III Heating Anhydrate_II Anhydrate II (Enol) Anhydrate_II->Anhydrate_III Heating Hydrate_I Hydrate I (Enol) Hydrate_I->Anhydrate_III Heating Hydrate_II Keto Hydrate (Keto) Hydrate_II->Anhydrate_III Heating sublimation Sublimation of any form sublimation->Anhydrate_III

References

Unveiling the Biological Landscape: A Comparative Analysis of 4-Hydroxynicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of pharmacologically active molecules is paramount. This guide provides a comprehensive comparison of the biological activities of 4-hydroxynicotinic acid and its key analogs, supported by available experimental data and detailed protocols. Delving into their antimicrobial and enzyme-inhibiting properties, this analysis aims to illuminate the therapeutic potential and mechanistic underpinnings of this class of compounds.

At a Glance: Comparative Biological Activities

The therapeutic efficacy of this compound and its derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. While direct comparative studies are limited, a synthesis of available data allows for a preliminary assessment of their relative biological activities.

CompoundBiological ActivityOrganism/EnzymeQuantitative Data (e.g., MIC, IC50)Reference
This compound AntimicrobialVarious bacterial strainsData not consistently reported in comparative studies.[1]
2-Hydroxynicotinic Acid Analogs AntibioticEscherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicansAD-3 (a derivative) showed greater growth inhibition of B. subtilis and S. aureus compared to Antimycin A3.[2]
Nicotinic Acid Hydroxamate Tyrosinase Inhibition, Melanin Synthesis InhibitionMurine melanoma B16F10 cellsDose-dependent inhibition.[3]
Organotin(IV) derivatives of 4-chlorophenoxy acetic acid Cytotoxic, AntibacterialA549 (lung cancer) and MRC-5 (normal lung fibroblast) cell lines, various bacteriaDose-dependent cytotoxic effects. Higher antibacterial activity than the parent acid.[4]
4-Nitrocinnamic Acid (Structural analog) Xanthine Oxidase InhibitionXanthine OxidaseIC50 = 23.02 ± 0.12 µmol/L[5]

Deciphering the Mechanisms: Signaling Pathways and Structure-Activity Relationships

The biological effects of this compound and its analogs are intrinsically linked to their chemical structures. The presence and position of hydroxyl, carboxyl, and other functional groups dictate their interactions with biological targets.

A study on nicotinic acid hydroxamate, an analog of this compound, revealed its involvement in key signaling pathways. This compound was found to downregulate melanin synthesis and tyrosinase activity by activating the MEK/ERK and AKT/GSK3β signaling pathways.[3] This suggests that analogs of this compound may exert their effects through modulation of critical cellular signaling cascades, including the MAPK pathway. The MAPK signaling pathway is a crucial regulator of various cellular processes, and its dysregulation is implicated in diseases like cancer.[6]

Furthermore, the NF-κB pathway, a central regulator of inflammation and cell survival, is another potential target.[7] While direct evidence for this compound is pending, the known anti-inflammatory properties of related compounds suggest that investigating its effect on NF-κB signaling is a promising avenue for future research.

The following diagram illustrates a potential signaling pathway that could be influenced by this compound analogs, based on evidence from related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MEK MEK Receptor->MEK AKT AKT Receptor->AKT ERK ERK MEK->ERK MITF MITF ERK->MITF GSK3b GSK3b AKT->GSK3b GSK3b->MITF IKK IKK IkB IkB IKK->IkB NF_kB NF_kB IkB->NF_kB Inflammatory_Genes Inflammatory Genes NF_kB->Inflammatory_Genes 4HNA_Analog 4-HNA Analog 4HNA_Analog->Receptor 4HNA_Analog->IKK ? Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Melanin_Synthesis Melanin_Synthesis Tyrosinase_Gene->Melanin_Synthesis Inhibition Inflammation Inflammation Inflammatory_Genes->Inflammation Modulation

Caption: Potential signaling pathways modulated by this compound analogs.

Experimental Corner: Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of this compound and its analogs.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay for determining the MIC of a compound against a specific microorganism.[8][9]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (this compound and its analogs)

  • Positive control (e.g., a known antibiotic like Ciprofloxacin)

  • Negative control (MHB with solvent used to dissolve compounds)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture and dilute it in MHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions and to the positive and negative control wells.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth, or by measuring the optical density at 600 nm.

G cluster_workflow MIC Determination Workflow prep_compounds Prepare Compound Dilutions in Plate inoculate Inoculate Plates prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC incubate->read_results

Caption: Workflow for the Broth Microdilution Assay.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds on enzyme activity.[10][11]

Materials:

  • Purified enzyme of interest (e.g., Xanthine Oxidase, Tyrosinase)

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer specific to the enzyme

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (buffer and substrate without enzyme).

  • Pre-incubation: Incubate the plate for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

G cluster_workflow Enzyme Inhibition Assay Workflow prep_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions assay_setup Set up Assay Plate (Buffer, Inhibitor, Enzyme) prep_reagents->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation start_reaction Initiate Reaction with Substrate pre_incubation->start_reaction measure Kinetic Measurement start_reaction->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for a typical enzyme inhibition assay.

This guide serves as a foundational resource for researchers exploring the biological activities of this compound and its analogs. The provided data and protocols offer a starting point for further investigation into the therapeutic potential of this promising class of compounds. The elucidation of their precise mechanisms of action and a more comprehensive understanding of their structure-activity relationships will be critical for the development of novel and effective therapeutic agents.

References

Unveiling the Mechanism: A Comparative Guide to 4-Hydroxynicotinic Acid Derivatives as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Hydroxynicotinic acid derivatives, a promising class of small molecules under investigation for their therapeutic potential in conditions such as anemia. We delve into their mechanism of action as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), comparing their performance with established alternatives and providing a foundation of supporting experimental data and protocols.

Introduction

This compound and its derivatives have emerged as a scaffold of interest in the pursuit of novel therapeutics targeting the cellular oxygen-sensing pathway. Their primary mechanism of action is the inhibition of HIF prolyl hydroxylases, enzymes that play a crucial role in the degradation of Hypoxia-Inducible Factor alpha (HIF-α). By inhibiting these enzymes, this compound derivatives stabilize HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO). This positions them as potential oral therapies for anemia, particularly in the context of chronic kidney disease.

Mechanism of Action: The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In hypoxic conditions or in the presence of a PHD inhibitor, this hydroxylation is blocked. As a result, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. A key target gene is EPO, which encodes for erythropoietin, a hormone that stimulates the production of red blood cells.

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD (Active) HIF1a_normoxia->PHD O₂, 2-OG VHL VHL HIF1a_normoxia->VHL Ubiquitination PHD->HIF1a_normoxia Hydroxylation (OH) Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor This compound Derivative PHD_inhibited PHD (Inactive) Inhibitor->PHD_inhibited HIF1a_stabilized HIF-1α (Stabilized) HIF_complex HIF-1α/β Complex HIF1a_stabilized->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE EPO_gene EPO Gene Transcription HRE->EPO_gene PHD2 Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - PHD2 Enzyme - Biotinylated HIF-1α Peptide - 2-Oxoglutarate, Fe(II), Ascorbate - Test Compound (e.g., 4-HNA derivative) start->prepare_reagents incubate Incubate Reagents (Allow enzymatic reaction) prepare_reagents->incubate add_beads Add AlphaScreen Acceptor & Donor Beads incubate->add_beads incubate_dark Incubate in Dark add_beads->incubate_dark read_plate Read Plate on AlphaScreen Reader incubate_dark->read_plate analyze Analyze Data: Calculate % Inhibition & IC50 read_plate->analyze end End analyze->end HIF-1α Stabilization Assay Workflow start Start cell_culture Culture Cells (e.g., HEK293, Hep3B) start->cell_culture treat_cells Treat Cells with Test Compound cell_culture->treat_cells cell_lysis Lyse Cells & Quantify Protein treat_cells->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting with anti-HIF-1α Antibody western_blot->immunoblot detect Detect Protein Bands immunoblot->detect analyze Quantify Band Intensity (Normalize to Loading Control) detect->analyze end End analyze->end

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-Hydroxynicotinic acid, a key metabolite and compound of interest in various biomedical studies, is crucial for accurate data interpretation. When analytical methods evolve or differ between laboratories, cross-validation becomes a mandatory step to ensure the consistency and comparability of results.[1][2] This guide provides an objective comparison of four common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

The principles of cross-validation, as outlined by regulatory bodies like the FDA and ICH, involve comparing data from two or more bioanalytical methods to demonstrate their equivalence.[3][4][5] This is critical when, for instance, a project transitions from a less sensitive HPLC-UV method in early development to a more sensitive LC-MS/MS method for later clinical phases.[1] This guide presents detailed experimental protocols, a comparative analysis of typical validation parameters, and a visual workflow to assist in the selection and cross-validation of the most suitable analytical method for your research needs.

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes typical quantitative performance characteristics for the analysis of this compound by HPLC-UV, LC-MS/MS, GC-MS, and CE. These values are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)Capillary Electrophoresis (CE-UV)
Linearity (r²) >0.995>0.998>0.996>0.994
Limit of Detection (LOD) 50 - 100 ng/mL0.1 - 1 ng/mL5 - 10 ng/mL100 - 200 ng/mL
Limit of Quantification (LOQ) 150 - 300 ng/mL0.5 - 5 ng/mL15 - 30 ng/mL300 - 600 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%92 - 108%88 - 112%
Precision (%RSD) < 10%< 5%< 8%< 12%
Selectivity ModerateHighHighModerate to High
Throughput HighHighModerateHigh
Cost per Sample LowHighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the four techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often employed for routine analysis due to its simplicity and cost-effectiveness.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of 90% 0.1% phosphoric acid in water and 10% methanol.[6]

  • Flow Rate: 0.75 mL/min.[6]

  • Detection: UV at 254 nm.[6]

  • Sample Preparation:

    • Biological samples (e.g., plasma, urine) are subjected to protein precipitation with acetonitrile.

    • The supernatant is evaporated to dryness and reconstituted in the mobile phase.

    • The solution is filtered through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalysis.[7]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 150 mm x 3 mm, 3 µm particle size).[8]

  • Mobile Phase: Gradient elution with 0.2% formic acid in water (A) and 0.2% formic acid in acetonitrile (B).[8]

  • Flow Rate: 0.40 mL/min.[8]

  • Detection: Multiple Reaction Monitoring (MRM) in either positive or negative ion mode. The specific precursor and product ions for this compound would need to be determined.

  • Sample Preparation:

    • Protein precipitation of the biological sample using methanol.[9]

    • The supernatant is collected and can be directly injected or further concentrated.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.[10]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: HP-5MS capillary column or similar.[11]

  • Derivatization: A two-step process involving methoximation followed by silylation is common for organic acids.[10]

    • The dried sample extract is first treated with methoxyamine hydrochloride to stabilize the keto group.[10]

    • Subsequently, a silylating agent (e.g., BSTFA with TMCS) is added to increase volatility.[10]

  • GC Program:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[10]

  • Sample Preparation:

    • Liquid-liquid or solid-phase extraction to isolate the analyte from the biological matrix.

    • The extract is dried completely before derivatization.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is suitable for the analysis of polar and charged molecules.[12]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d.).

  • Background Electrolyte (BGE): 20 mM borax solution containing 20% acetonitrile.[13]

  • Voltage: 20 kV.[13]

  • Detection: UV at 254 nm.[13]

  • Sample Preparation:

    • Deproteinization of the biological sample with acetonitrile.[13]

    • The supernatant is directly injected after centrifugation.

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a typical workflow.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prepare_samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) start->prepare_samples method1 Validated Method A (e.g., HPLC-UV) analyze_m1 Analyze QC Samples with Method A method1->analyze_m1 method2 Validated Method B (e.g., LC-MS/MS) analyze_m2 Analyze QC Samples with Method B method2->analyze_m2 prepare_samples->method1 prepare_samples->method2 data_analysis Statistical Comparison of Results (e.g., Bland-Altman, %Difference) analyze_m1->data_analysis analyze_m2->data_analysis decision Acceptance Criteria Met? (e.g., Difference < 20%) data_analysis->decision pass Methods are Interchangeable decision->pass Yes fail Investigate Discrepancies & Re-evaluate Methods decision->fail No end End of Cross-Validation pass->end fail->start Revise Protocol

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway and Logical Relationships

The choice of an analytical method is guided by a logical progression of requirements, starting from the research phase and moving towards regulatory submission.

MethodSelectionPathway cluster_methods Analytical Methods discovery Discovery/ Early Research preclinical Preclinical Development discovery->preclinical Increased need for quantitative data hplc HPLC-UV (Cost-effective, High Throughput) discovery->hplc ce CE (High Efficiency for Polar Analytes) discovery->ce clinical Clinical Trials preclinical->clinical Requirement for higher sensitivity lcms LC-MS/MS (High Sensitivity, High Selectivity) preclinical->lcms Cross-Validation Needed gcms GC-MS (Alternative for Volatile Analytes) preclinical->gcms If applicable regulatory Regulatory Submission clinical->regulatory Full validation & GLP compliance clinical->lcms regulatory->lcms

Caption: Logical progression of analytical method selection in drug development.

References

A Comparative Benchmarking of 4-Hydroxynicotinic Acid Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Pharmaceutical Intermediate.

This guide provides a detailed comparison of various methodologies for the synthesis of 4-hydroxynicotinic acid, a crucial building block in the development of pharmaceutical compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, reaction time, and scalability.

Comparison of Synthesis Methods

The synthesis of this compound can be approached through several distinct chemical and biocatalytic routes. This guide focuses on three primary strategies: a multi-step chemical synthesis commencing from isoquinoline, a chemical route involving the hydrolysis of a chlorinated precursor, and a potential biocatalytic pathway.

MethodStarting MaterialKey IntermediatesOverall YieldPurityReaction TimeScale
Method 1: From Isoquinoline Isoquinoline3,4-pyridinedicarboxylic acid, 4-aminonicotinic acid~30%>98% (for 4-aminonicotinic acid)Multi-dayLab Scale
Method 2: From 4-Chloropyridine 4-Chloropyridine4-Chloronicotinic acid60-80% (for intermediate)Not specifiedHours to daysLab Scale
Method 3: Biocatalytic Nicotinic Acid-High (potential)High (potential)HoursPotentially Industrial

Experimental Protocols and Data

Method 1: Multi-Step Synthesis from Isoquinoline

This pathway involves the synthesis of 4-aminonicotinic acid from isoquinoline, which can then be converted to this compound via a Sandmeyer-like reaction. While the final conversion step lacks specific data in the reviewed literature, the synthesis of the key 4-amino intermediate is well-documented.

Experimental Protocol for 4-Aminonicotinic Acid Synthesis:

  • Oxidation of Isoquinoline: Isoquinoline is oxidized to 3,4-pyridinedicarboxylic acid. A mixture of nitric acid and sulfuric acid is reported to be a more effective oxidizing agent than potassium permanganate, improving the yield of this step to 61%[1].

  • Anhydride Formation: The resulting 3,4-pyridinedicarboxylic acid undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridinedicarboxylic anhydride[1].

  • Ammonolysis and Hofmann Rearrangement: The anhydride is then subjected to ammonolysis, followed by a Hofmann rearrangement to introduce the amino group at the C4 position, yielding 4-aminonicotinic acid[1].

Quantitative Data:

  • Overall Yield: The four-step process from isoquinoline to 4-aminonicotinic acid has a reported overall yield of up to 30%[1].

  • Purity: The final 4-aminonicotinic acid product can be obtained with a purity of 98% as determined by HPLC[1].

Logical Workflow for Method 1:

Isoquinoline Isoquinoline PyridinedicarboxylicAcid 3,4-Pyridinedicarboxylic acid Isoquinoline->PyridinedicarboxylicAcid Oxidation (HNO3/H2SO4) Yield: 61% Anhydride 3,4-Pyridinedicarboxylic anhydride PyridinedicarboxylicAcid->Anhydride Dehydration (Acetic Anhydride) AminoAcid 4-Aminonicotinic acid Anhydride->AminoAcid Ammonolysis & Hofmann Rearrangement HydroxyAcid 4-Hydroxynicotinic acid AminoAcid->HydroxyAcid Sandmeyer-like Reaction (Hypothetical)

Synthesis of this compound from Isoquinoline.

Method 2: Synthesis from 4-Chloropyridine

This method involves the synthesis of a key intermediate, 4-chloronicotinic acid, from 4-chloropyridine, followed by hydrolysis to the desired this compound.

Experimental Protocol:

  • Lithiation: 4-Chloropyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA) in hexane is then slowly added[2][3].

  • Carboxylation: The resulting anion is reacted with solid carbon dioxide (dry ice). The reaction mixture is allowed to warm to room temperature and then quenched with water[2][3].

  • Isolation: After workup and acidification, 4-chloronicotinic acid is isolated as a white solid[2][3].

  • Hydrolysis: The 4-chloronicotinic acid is then subjected to hydrolysis to replace the chlorine atom with a hydroxyl group. This step is typically achieved by heating with a strong base, such as sodium hydroxide, followed by acidification.

Quantitative Data:

  • Yield of 4-Chloronicotinic Acid: This step is reported to have a yield of 60-80%[3].

  • Overall Yield and Purity: Specific quantitative data for the final hydrolysis step and the overall process were not available in the reviewed literature.

Experimental Workflow for Method 2:

Chloropyridine 4-Chloropyridine Lithiation Lithiation (LDA, -78°C) Chloropyridine->Lithiation Carboxylation Carboxylation (CO2) Lithiation->Carboxylation ChloroAcid 4-Chloronicotinic acid Carboxylation->ChloroAcid Yield: 60-80% Hydrolysis Hydrolysis (NaOH, Heat) ChloroAcid->Hydrolysis HydroxyAcid 4-Hydroxynicotinic acid Hydrolysis->HydroxyAcid

Synthesis of this compound from 4-Chloropyridine.

Method 3: Biocatalytic Synthesis

While specific examples for the synthesis of this compound are not prevalent in the literature, the enzymatic hydroxylation of nicotinic acid to its isomers is a known process. This suggests a promising and environmentally friendly alternative to chemical synthesis.

Conceptual Experimental Protocol:

  • Biocatalyst Selection: A microorganism or an isolated enzyme (e.g., a nicotinic acid hydroxylase) capable of regioselective hydroxylation at the C4 position of the pyridine ring would be required.

  • Fermentation/Reaction Conditions: Nicotinic acid would be introduced into a buffered aqueous solution containing the biocatalyst. The reaction would likely be carried out under aerobic conditions at a controlled temperature (e.g., 20-40°C) and pH (e.g., 5.5-9.0)[4].

  • Product Isolation: The this compound product would be isolated from the reaction mixture, potentially through precipitation or chromatographic methods.

Potential Advantages:

  • High Selectivity: Enzymatic reactions often exhibit high regioselectivity, minimizing the formation of unwanted isomers.

  • Mild Reaction Conditions: Biocatalytic processes typically operate under mild conditions (temperature, pressure, pH), reducing energy consumption and the need for harsh reagents.

  • Environmentally Friendly: This approach avoids the use of hazardous organic solvents and reagents.

Signaling Pathway for Biocatalytic Hydroxylation:

NicotinicAcid Nicotinic Acid Enzyme Nicotinic Acid Hydroxylase (Hypothetical C4-selective) NicotinicAcid->Enzyme HydroxyAcid 4-Hydroxynicotinic Acid Enzyme->HydroxyAcid Regioselective Hydroxylation Byproducts Byproducts Enzyme->Byproducts

Conceptual Biocatalytic Pathway to this compound.

Conclusion

The selection of a synthesis method for this compound will depend on the specific requirements of the researcher or organization. The multi-step synthesis from isoquinoline offers a well-documented route to a key precursor with high purity, although the overall yield is moderate. The pathway from 4-chloropyridine appears more direct, with a good yield for the intermediate, but requires further optimization and characterization of the final hydrolysis step. The biocatalytic approach, while currently conceptual for the 4-hydroxy isomer, presents a potentially highly efficient, selective, and sustainable alternative that warrants further investigation and development. As research in biocatalysis progresses, enzymatic routes may become the preferred method for the industrial production of this compound and other valuable pharmaceutical intermediates.

References

The Evolving Landscape of Hydroxynicotinic Acid Derivatives: A Comparative Analysis of Niacin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

While direct drug derivatives of 4-Hydroxynicotinic acid have yet to emerge in clinical practice, the broader class of hydroxynicotinic acid derivatives, particularly nicotinic acid (niacin), offers a compelling case study in balancing therapeutic efficacy with patient tolerability. This guide provides a detailed comparison of immediate-release (IR) and sustained-release (SR) niacin formulations, which have been extensively studied for the management of dyslipidemia. The insights gleaned from these analyses can inform future drug development efforts centered on the hydroxynicotinic acid scaffold.

Nicotinic acid, or vitamin B3, is a pyridinemonocarboxylic acid that has been utilized for decades as a lipid-modifying agent.[1][2] Its derivatives have been explored for a range of therapeutic applications, including as antibacterial agents and for their analgesic and anti-inflammatory properties.[3][4][5] Notably, derivatives of 5-hydroxynicotinic acid are also under investigation for their potential cardioprotective effects. However, the most robust comparative efficacy data within this class comes from extensive clinical experience with different formulations of niacin itself.

Efficacy in Dyslipidemia Management: A Tale of Two Formulations

The primary therapeutic application of nicotinic acid is in the management of hypercholesterolemia and hypertriglyceridemia.[1] Clinical research has focused on optimizing its delivery to maximize lipid-lowering effects while minimizing adverse reactions, leading to the development of immediate-release and sustained-release formulations.

A randomized, double-blind, parallel comparison study provides key insights into the differential efficacy and safety of IR and SR niacin in patients with hypercholesterolemia.[6] The study evaluated escalating doses of both formulations, revealing distinct profiles in their ability to modify lipid levels and in their propensity to cause adverse effects.

ParameterImmediate-Release (IR) NiacinSustained-Release (SR) NiacinKey Findings
Low-Density Lipoprotein Cholesterol (LDL-C) Reduction Less pronounced reduction compared to SR Niacin at doses of 1500 mg/d and above.Significantly greater reduction in LDL-C at doses of 1500 mg/d and above.[6]SR Niacin is more effective at lowering LDL-C at higher doses.
High-Density Lipoprotein Cholesterol (HDL-C) Increase Significantly greater increase in HDL-C at all dosage levels.[6]Less pronounced increase in HDL-C compared to IR Niacin.IR Niacin is superior in raising HDL-C levels.
Triglyceride Reduction Similar reduction to SR Niacin.[6]Similar reduction to IR Niacin.Both formulations have comparable efficacy in lowering triglycerides.
Common Adverse Effects Vasodilatory symptoms (flushing), fatigue, acanthosis nigricans.[6]Gastrointestinal symptoms, fatigue, hepatotoxicity.[6]Adverse effect profiles differ significantly between the two formulations.
Withdrawal Rate 39% of patients withdrew before completing the 3000 mg/d dose.[6]78% of patients withdrew before completing the 3000 mg/d dose.[6]The withdrawal rate was substantially higher with the SR formulation, primarily due to hepatotoxicity.

Understanding the Mechanism: Signaling Pathways in Vasodilation

The characteristic flushing effect of nicotinic acid is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A). This activation leads to the production of prostaglandins, which are potent vasodilators.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR109A GPR109A PLC Phospholipase C GPR109A->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC PLA2 Phospholipase A₂ PKC->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase AA->COX substrate for PGs Prostaglandins COX->PGs produces Vasodilation (Flushing) Vasodilation (Flushing) PGs->Vasodilation (Flushing) Nicotinic Acid Nicotinic Acid Nicotinic Acid->GPR109A

Caption: Signaling pathway of nicotinic acid-induced vasodilation.

Experimental Protocols: A Framework for Comparative Analysis

To ensure the objective comparison of different drug formulations, standardized experimental protocols are essential. The following outlines a typical methodology for a clinical trial comparing the efficacy and safety of immediate-release and sustained-release niacin.

Experimental_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_randomization Phase 2: Randomization and Treatment cluster_treatment Phase 3: Dose Escalation and Monitoring cluster_analysis Phase 4: Data Analysis and Conclusion PatientScreening Patient Screening (Hypercholesterolemia) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Measurements (Lipid Profile, LFTs) InformedConsent->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization GroupA Group A: Immediate-Release Niacin Randomization->GroupA GroupB Group B: Sustained-Release Niacin Randomization->GroupB DoseEscalation Dose Escalation (e.g., 500mg to 3000mg) GroupA->DoseEscalation GroupB->DoseEscalation Monitoring Regular Monitoring (Lipids, LFTs, Adverse Events) DoseEscalation->Monitoring DataCollection Final Data Collection Monitoring->DataCollection StatisticalAnalysis Statistical Analysis (Efficacy and Safety) DataCollection->StatisticalAnalysis Conclusion Conclusion and Reporting StatisticalAnalysis->Conclusion

Caption: A generalized experimental workflow for a comparative clinical trial.

Detailed Methodology:

1. Study Design: A randomized, double-blind, parallel-group study is conducted.

2. Patient Population: Adult patients with diagnosed hypercholesterolemia, meeting specific inclusion and exclusion criteria (e.g., LDL-C levels above a certain threshold after a dietary lead-in period).

3. Interventions:

  • Group A (IR Niacin): Patients receive escalating doses of immediate-release nicotinic acid (e.g., starting at 500 mg/day and titrating up to 3000 mg/day over several weeks).
  • Group B (SR Niacin): Patients receive escalating doses of sustained-release nicotinic acid on a similar titration schedule.

4. Outcome Measures:

  • Primary Efficacy Endpoints: Percentage change in LDL-C, HDL-C, and triglycerides from baseline to the end of the treatment period.
  • Safety Endpoints: Incidence and severity of adverse events, particularly hepatotoxicity (monitored by liver function tests), flushing, and gastrointestinal symptoms.

5. Data Analysis: Statistical comparisons of the changes in lipid parameters and the incidence of adverse events between the two treatment groups are performed using appropriate statistical tests.

Conclusion and Future Directions

The comparative analysis of immediate-release and sustained-release niacin formulations underscores a critical principle in drug development: the therapeutic window is defined by both efficacy and safety. While SR niacin demonstrates superior LDL-C lowering at higher doses, its increased risk of hepatotoxicity limits its clinical utility.[6] Conversely, IR niacin, while having a more favorable safety profile concerning the liver, is often limited by tolerability issues related to flushing.

For the future development of drugs derived from this compound and other related scaffolds, these findings offer valuable lessons. The focus should not only be on enhancing the primary pharmacological activity but also on engineering molecules and formulations that mitigate known class-related side effects. This could involve strategies such as developing more selective receptor modulators or co-formulations with agents that counteract adverse effects, ultimately leading to therapies with an improved benefit-risk profile for patients.

References

The Correlation of 4-Hydroxynicotinic Acid's Activity: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-Hydroxynicotinic acid's biological activities reveals a landscape rich with potential, yet lacking direct comparative studies between in vitro and in vivo settings. This guide synthesizes available data on this compound and its structurally related derivatives to provide researchers, scientists, and drug development professionals with a comparative overview of its potential antimicrobial, anti-inflammatory, and neuroprotective effects.

Due to a notable absence of direct research correlating the in vitro and in vivo effects of this compound, this guide draws upon experimental data from its derivatives and analogous compounds. This approach allows for an informed estimation of its likely biological activities and provides a framework for future research. The data presented herein is intended to serve as a reference for constructing hypotheses and designing experiments to directly assess the therapeutic potential of this compound.

Quantitative Data on the Biological Activity of this compound Derivatives and Related Compounds

To facilitate a clear comparison, the following tables summarize the quantitative data from in vitro studies on compounds structurally related to this compound. No direct in vivo quantitative data for this compound was available in the reviewed literature.

Table 1: In Vitro Antimicrobial Activity of 4-Hydroxycoumarin Derivatives

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi (Candida)
3,3'-(phenylmethylene)bis[4-hydroxy-2H-1-benzopyran-2-one] Inhibition Zone (mm)No Activity ReportedWeaker Activity
Bacillus subtilis24--
Staphylococcus aureus34.5--

Table 2: In Vitro Anti-Inflammatory Activity of Isonicotinic Acid Derivatives

CompoundAssayIC50 Value (µg/mL)
Isonicotinate 5 Reactive Oxygen Species (ROS) Inhibition1.42 ± 0.1
Isonicotinate 6 Reactive Oxygen Species (ROS) Inhibition-
Isonicotinate 8a Reactive Oxygen Species (ROS) Inhibition-
Isonicotinate 8b Reactive Oxygen Species (ROS) Inhibition-
Ibuprofen (Standard) Reactive Oxygen Species (ROS) Inhibition11.2 ± 1.9

Table 3: In Vitro Antioxidant Activity of 1,4-Dihydroisonicotinic Acid Derivatives

CompoundAssayActivity
2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydroisonicotinic acid (Ia) DPPH Radical ScavengingMost Potent
ABTS Radical ScavengingMost Potent
Deoxyribose DegradationMost Potent
Copper-induced Lipid Peroxidation in Liver CellsCompletely Abolished
Sodium 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido)ethane-sulphate (Ic) Copper-induced Lipid Peroxidation in Liver CellsSlightly Decreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the studies of this compound derivatives and related compounds.

Antimicrobial Activity Assays
  • Agar Disc Diffusion Method: This method is commonly used to assess the antimicrobial activity of a compound.

    • A sterile paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism.

    • The plate is incubated under conditions suitable for microbial growth.

    • The diameter of the zone of inhibition (the area around the disc where microbial growth is visibly inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-Inflammatory Activity Assays
  • Reactive Oxygen Species (ROS) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of ROS in cells, a key process in inflammation.

    • Human blood cells are stimulated to produce ROS.

    • The test compound is added at various concentrations.

    • A luminol-based chemiluminescence assay is used to measure the amount of ROS produced.

    • The IC50 value, the concentration of the compound that inhibits 50% of ROS production, is calculated.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity of the compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation. The decolorization of the ABTS solution is indicative of the compound's antioxidant capacity.

  • Lipid Peroxidation Assay: This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids.

    • Cultured rat liver cells are induced to undergo lipid peroxidation using a pro-oxidant like copper.

    • The test compound is added to the cell culture.

    • The extent of lipid peroxidation is measured by quantifying the levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)-protein conjugates, which are byproducts of lipid peroxidation.

Neuroprotective Activity Assays
  • Nitric Oxide (NO) Production Assay: This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its effect on nitric oxide production in microglial cells.

    • Microglial cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

    • The test compound is added to the cell culture.

    • The amount of nitrite, a stable product of NO, in the cell culture medium is measured using the Griess reagent. A reduction in nitrite levels indicates an inhibitory effect on NO production.

Visualizing Potential Mechanisms and Workflows

To better understand the potential biological context and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.

G Potential Anti-Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane_Receptor Cell Membrane Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Membrane_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Cell_Membrane_Receptor->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., ROS, NO, Cytokines) Gene_Expression->Inflammatory_Mediators 4_HNA This compound (Hypothesized) 4_HNA->Signaling_Cascade Inhibition? 4_HNA->Inflammatory_Mediators Scavenging?

Caption: A hypothesized anti-inflammatory signaling pathway.

G General Experimental Workflow for In Vitro vs. In Vivo Correlation cluster_0 In Vitro Studies cluster_1 In Vivo Studies In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Cell-Based Assays) In_Vitro_Data Quantitative Data (e.g., IC50, EC50) In_Vitro_Assays->In_Vitro_Data Correlation_Analysis IVIVC Analysis (Mathematical Modeling) In_Vitro_Data->Correlation_Analysis Animal_Model Animal Model of Disease Compound_Administration Compound Administration Animal_Model->Compound_Administration In_Vivo_Data Pharmacokinetic & Pharmacodynamic Data Compound_Administration->In_Vivo_Data In_Vivo_Data->Correlation_Analysis

Caption: A general workflow for establishing in vitro-in vivo correlation.

Safety Operating Guide

Proper Disposal of 4-Hydroxynicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Hydroxynicotinic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Hazard Identification and Classification

Before handling, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified as follows:

Hazard ClassificationCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3]
Acute Toxicity (Oral)H302Harmful if swallowed.[2][3]
Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.[4] This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[4]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use only in a well-ventilated area.[4][5]

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure safe disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container.[6] The container should be compatible with this compound.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6][7] The label should also include the date of accumulation.[7]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[6] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[5]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[8] This area should be a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5][7]

Disposal Procedure

The disposal of this compound must comply with local, regional, and national regulations.[7][9]

  • Waste Characterization: Determine if the waste is considered hazardous according to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11] Given its hazard classifications, this compound waste will likely be regulated as hazardous waste.

  • Container Management: Once the waste container is full or ready for disposal, ensure it is tightly sealed.[5][7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste.[7][12] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • Documentation: Complete any required waste manifest forms provided by the disposal company, accurately describing the contents of the container.[13]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment: For small spills, prevent further spread.

  • Cleanup: Sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow for this compound

DisposalWorkflow cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal A This compound Waste Generated B Wear Appropriate PPE A->B Handle C Segregate into Labeled, Compatible Container B->C Prepare D Store in Satellite Accumulation Area C->D Store E Contact EHS or Licensed Waste Hauler D->E Arrange F Complete Waste Manifest E->F Document G Waste Transported to Permitted Facility F->G Dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Hydroxynicotinic acid (CAS No. 609-70-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the required protective gear.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.[3]To prevent eye contact and serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.To prevent inhalation and respiratory irritation.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

Spillage and Disposal Plan

Spill Response:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for hazardous waste.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as you would for a small spill.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Do not dispose of down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Figure 1. Safe Handling Workflow for this compound prep Preparation - Assess Risks - Don PPE handling Handling - Use in Fume Hood - Avoid Dust prep->handling Proceed with work storage Temporary Storage - Tightly Sealed Container - Cool, Dry, Ventilated handling->storage After use spill Spill Response - Evacuate (if large) - Contain & Clean Up handling->spill If spill occurs exposure Accidental Exposure - Administer First Aid - Seek Medical Attention handling->exposure If exposure occurs disposal Waste Disposal - Label as Hazardous - Follow Regulations storage->disposal For final disposal spill->disposal Collect spilled material

Caption: Figure 1. Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxynicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.